Bromoacetamido-PEG8-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCFBGOCYWQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115930 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-16-0 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bromoacetamido-PEG8-Boc: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Bromoacetamido-PEG8-Boc is a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, hijacking the cell's natural protein degradation machinery to eliminate specific proteins of interest. This guide provides a detailed overview of its properties, applications, and relevant experimental considerations.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG)-based linker featuring a bromoacetamide group at one end and a Boc-protected amine at the other. The eight-unit PEG chain enhances solubility and provides spatial separation between the two ligands in the final PROTAC molecule.
| Property | Value | Source |
| Molecular Formula | C25H48BrNO11 | [1] |
| Molecular Weight | 618.55 g/mol | [1] |
| CAS Number | 2055041-16-0 | [1] |
| Appearance | Varies; may be a solid or liquid | [2] |
| Purity | Typically >95% or >98% | [3][4] |
| Solubility | Soluble in DMSO | [2] |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to store the compound in its pure form at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month to prevent degradation.[2]
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the construction of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The bromoacetamide group provides a reactive handle for conjugation to a nucleophile, such as a thiol group on a cysteine residue, while the Boc-protected amine allows for subsequent deprotection and linkage to another molecule.
References
An In-depth Technical Guide to Bromoacetamido-PEG8-Boc: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a plausible synthetic route with experimental protocols, and its role in advanced drug development workflows.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a bromoacetamide group at one terminus and a Boc-protected amine at the other. The eight-unit PEG chain imparts desirable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetic profiles of the resulting conjugates.
The bromoacetamide moiety serves as a reactive handle for covalent modification, typically with thiol groups found in cysteine residues of proteins. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies, as it can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H48BrNO11 | [1] |
| Molecular Weight | 618.55 g/mol | [1] |
| CAS Number | 2055041-16-0 | [1] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | N/A |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process, starting from commercially available Boc-NH-PEG8-COOH. The first step involves the amidation of the carboxylic acid to yield Boc-NH-PEG8-NH2. The second and final step is the bromoacetylation of the newly introduced primary amine.
Experimental Protocol: Synthesis of Boc-NH-PEG8-amine (Intermediate)
This protocol is a general procedure for amide bond formation.
Materials:
-
Boc-NH-PEG8-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Ammonia solution (e.g., 7N in Methanol)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-NH-PEG8-COOH (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
Filter off the DCU precipitate and wash with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting activated ester in a minimal amount of DMF or DCM.
-
To this solution, add an excess of ammonia solution (e.g., 7N in Methanol, 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG8-amine.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the bromoacetylation of a primary amine.
Materials:
-
Boc-NH-PEG8-amine (from the previous step)
-
Bromoacetyl bromide or Bromoacetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-NH-PEG8-amine (1 equivalent) in anhydrous DCM.
-
Add a base such as Triethylamine or DIPEA (1.5-2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.2 equivalents) or bromoacetic anhydride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in PROTAC Synthesis Workflow
This compound is a key building block in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG8 linker serves to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.
The synthesis of a PROTAC using this linker typically involves two key steps:
-
Deprotection: The Boc group is removed from this compound under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the primary amine.
-
Conjugation: The free amine can then be coupled to a ligand for either the target protein or the E3 ligase, typically via an amide bond formation. The bromoacetamide group is then available to react with a thiol-containing ligand (e.g., a cysteine-reactive warhead on the other ligand). The order of these conjugation steps can be reversed depending on the specific synthetic strategy.
Visualizing the Synthesis and Application
Synthesis Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound.
PROTAC Assembly Logical Flow
Caption: Logical workflow for assembling a PROTAC using the linker.
References
An In-Depth Technical Guide to Bromoacetamido-PEG8-Boc: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and illustrates a key signaling pathway amenable to this technology.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker that is instrumental in the modular assembly of PROTACs. It features a bromoacetamide group, which is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein ligand, most notably the thiol group of cysteine. The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which, after deprotection, allows for conjugation to a ligand that binds an E3 ubiquitin ligase. The PEG8 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C25H48BrNO11 | [1] |
| Molecular Weight | 618.55 g/mol | [1] |
| CAS Number | 2055041-16-0 | [1] |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a critical component of the PROTAC structure, the linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand.
The experimental workflow for developing and evaluating a PROTAC synthesized using this compound typically involves the following key stages:
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using a bromoacetamide-functionalized PEG linker and the subsequent evaluation of its ability to induce target protein degradation.
Protocol 1: Synthesis of a PROTAC Using this compound
This protocol describes a general strategy for conjugating a target protein ligand (Ligand A, containing a nucleophilic thiol group) and an E3 ligase ligand (Ligand B, containing a primary amine).
Materials:
-
Ligand A with a free thiol group
-
This compound
-
Ligand B with a free amine group
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Conjugation of this compound to Ligand A:
-
Dissolve Ligand A and a slight excess (1.1 equivalents) of this compound in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the product (Ligand A-PEG8-Boc) by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
-
Boc Deprotection:
-
Dissolve the purified Ligand A-PEG8-Boc in a solution of TFA in dichloromethane (e.g., 20% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected product (Ligand A-PEG8-NH2).
-
-
Conjugation to Ligand B:
-
Dissolve Ligand B and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 15 minutes to activate the carboxylic acid on Ligand B (if applicable, otherwise direct amine coupling is performed).
-
Add the deprotected Ligand A-PEG8-NH2 to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol details the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Illustrative Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for PROTAC-mediated degradation. For instance, a PROTAC could be designed to target a mutated kinase in this pathway for degradation.
This diagram illustrates the canonical activation cascade of the MAPK/ERK pathway, a common target for therapeutic intervention, including the development of PROTACs to degrade key protein components of this pathway.
References
The Strategic Role of Bromoacetamido-PEG8-Boc in PROTAC Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core functionalities, provide detailed experimental protocols for its application, present quantitative data on the impact of PEG linkers in PROTAC efficacy, and visualize key biological and experimental workflows.
Core Concepts: The PROTAC Mechanism and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event in PROTAC-mediated protein degradation.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[3]
This compound is a versatile linker designed to facilitate the synthesis of covalent PROTACs. Its structure comprises three key functional domains:
-
Bromoacetamide Group: This moiety acts as a reactive "warhead" that can form a covalent bond with nucleophilic residues, most notably cysteine, on the target protein. This covalent binding can offer advantages in terms of potency and duration of action.
-
PEG8 Linker: The eight-unit polyethylene glycol (PEG) chain serves as a flexible spacer. The length and hydrophilicity of the PEG linker are critical parameters that influence the PROTAC's solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex.[4]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine, once deprotected, serves as a conjugation point for the E3 ligase ligand, allowing for the modular assembly of the final PROTAC molecule.[5]
Quantitative Data: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial determinant of a PROTAC's degradation efficiency, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[6][7] An optimal linker length is required to facilitate productive ternary complex formation, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[7]
The following table summarizes representative data from studies on Bruton's Tyrosine Kinase (BTK) PROTACs, illustrating the impact of varying PEG linker lengths on degradation potency.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG3 | BTK | Mino | >1000 | <20 |
| PEG4 | BTK | Mino | 850 | 45 |
| PEG8 | BTK | Mino | 8.6 | >90 |
| PEG12 | BTK | Mino | 25 | 88 |
This table presents a compilation of representative data from multiple sources to illustrate the concept of optimal linker length. Actual values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.[6][7]
Signaling Pathway: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive target for therapeutic intervention, including PROTAC-mediated degradation.[2]
Below is a diagram illustrating the BTK signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a covalent PROTAC using this compound and for the evaluation of its protein degradation activity.
PROTAC Synthesis
The synthesis of a covalent PROTAC using this compound is a multi-step process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.
Step 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling to an E3 ligase ligand.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker (Bromoacetamido-PEG8-NH2). The product is often obtained as a TFA salt if the neutralization step is omitted, which can sometimes be used directly in the next step.[8]
-
Step 2: Coupling of Deprotected Linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).
-
Materials:
-
Bromoacetamido-PEG8-NH2 (from Step 1)
-
Carboxylic acid-functionalized E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Bromoacetamido-PEG8-NH2 (1 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the intermediate: Bromoacetamido-PEG8-E3 Ligase Ligand.
-
Step 3: Conjugation to the POI Ligand
This final step involves the covalent reaction of the bromoacetamide group with a nucleophilic residue (e.g., cysteine) on the POI ligand.
-
Materials:
-
Bromoacetamido-PEG8-E3 Ligase Ligand (from Step 2)
-
POI ligand containing a reactive nucleophile (e.g., a thiol group)
-
A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an appropriate organic solvent system.
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve the POI ligand in the chosen buffer or solvent.
-
Add a solution of the Bromoacetamido-PEG8-E3 Ligase Ligand (typically 1-1.5 equivalents) to the POI ligand solution.
-
Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the nucleophile on the POI ligand.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC, enabling the determination of DC50 and Dmax values.[3][9]
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a specific time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
-
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of a covalent PROTAC using this compound.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools, fundamentally transforming the therapeutic potential of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems.[1][2] PEGylation, the process of covalently attaching PEG chains to a molecule, addresses key challenges in drug development by improving a drug's pharmacokinetic and pharmacodynamic profile.[3][4] This in-depth guide provides a comprehensive overview of PEG linkers, their classification, the chemistry of their application, and the critical role they play in modern therapeutics.
Core Principles of PEGylation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, imparts several beneficial properties.[1][5] The ethylene oxide repeating units of PEG form hydrogen bonds with water, creating a hydration shell that increases the hydrodynamic radius of the conjugate.[5] This "stealth" effect masks the molecule from the host's immune system and reduces renal clearance, thereby extending its circulation half-life.[5][6]
Key benefits of PEGylation include:
-
Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and proteins.[2]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes, lowering the risk of an immune response.[2]
-
Enhanced Stability: PEG linkers protect biomolecules from enzymatic degradation.[2]
-
Prolonged Circulation Time: The increased size of the PEGylated molecule reduces its clearance by the kidneys.[6]
Classification of PEG Linkers
PEG linkers can be classified based on their structure, functionality, and stability, allowing for a tailored approach to bioconjugate design.
Structural Classification
-
Linear PEG Linkers: These are the most common type, consisting of a straight chain of PEG units with functional groups at one or both ends.[7] They offer predictable behavior and minimal steric hindrance.[7]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[7] This architecture provides superior shielding effects and a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation time.[8][9]
-
Multi-arm PEGs: With more than two branches (e.g., 4-arm, 8-arm), these are often used in the formation of hydrogels and for creating conjugates with a high payload capacity.[10]
Functional Classification
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain and are typically used for cross-linking identical molecules or for polymerization.[10]
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups, these linkers are ideal for the controlled, sequential conjugation of two distinct molecules, which is a common requirement in the development of ADCs and other targeted therapies.[10]
Stability Classification
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the two conjugated molecules. They are used when the integrity of the conjugate is desired until it is degraded within the target cell.[]
-
Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[] This allows for the controlled release of a therapeutic agent at the target site, which can enhance efficacy and reduce off-target toxicity.[][12]
The Chemistry of Bioconjugation with PEG Linkers
The selection of the appropriate conjugation chemistry is critical for the successful synthesis of a stable and effective bioconjugate. The choice depends on the available functional groups on the biomolecule and the desired properties of the final product.
Amine-Reactive PEGylation
This is one of the most common PEGylation strategies, targeting the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[13] N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups.[14]
-
Reaction: The NHS ester reacts with a primary amine to form a stable amide bond.[15]
-
Conditions: The reaction is typically carried out in a pH range of 7.2 to 8.5.[14] At lower pH, the reaction rate is significantly reduced, while at higher pH, the hydrolysis of the NHS ester becomes a competing reaction, reducing efficiency.[16][17]
Thiol-Reactive PEGylation
This approach targets the sulfhydryl groups of cysteine residues, offering a more site-specific conjugation strategy as free cysteines are less abundant on the surface of proteins than lysines.[18][19] Maleimide is the most common functional group for thiol-reactive PEGylation.[18][19]
-
Reaction: The maleimide group reacts with a thiol via a Michael addition to form a stable thioether bond.[18]
-
Conditions: This reaction is highly selective for thiols in the pH range of 6.5 to 7.5.[18] Above pH 7.5, reactivity with amines can become a competing side reaction.[20]
Copper-Free Click Chemistry
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of "click chemistry" that has gained popularity in bioconjugation due to its high efficiency and biocompatibility.[21][22] This reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[21][23]
-
Reaction: A strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), reacts with an azide to form a stable triazole linkage.[10][21]
-
Conditions: The reaction is fast and proceeds under mild, physiological conditions.[21]
Quantitative Data on PEG Linkers and Conjugation Chemistries
The following tables summarize key quantitative data for the selection and application of PEG linkers.
| PEG Linker Property | Polydisperse PEG | Monodisperse PEG | Notes |
| Molecular Weight | Average (e.g., 2kDa, 5kDa, 10kDa, 20kDa)[24] | Precise and discrete[3] | Monodisperse PEGs offer greater batch-to-batch consistency. |
| Polydispersity Index (PDI) | 1.01 - 1.10[24][25] | Close to 1.0 (e.g., 1.000004)[13] | A lower PDI indicates a more homogeneous product. |
| Conjugation Chemistry | Target Functional Group | Reactive Group on PEG | Optimal pH Range | Typical Reaction Time | Molar Ratio (PEG:Biomolecule) |
| Amine-Reactive | Primary Amine (-NH₂) | NHS Ester | 7.2 - 8.5[14] | 30 min - 4 hours[14] | 1:1 to 2:1 for small molecules, 10-20 fold excess for proteins[15][19] |
| Thiol-Reactive | Thiol (-SH) | Maleimide | 6.5 - 7.5[18] | 30 min - 2 hours[20][26] | 2:1 to 20:1 (maleimide:thiol)[19][26] |
| Copper-Free Click Chemistry | Azide (-N₃) | DBCO, BCN | Physiological (e.g., 7.4)[21] | Fast (minutes to hours)[21] | Typically near stoichiometric |
| Cleavable Linker Type | Cleavage Stimulus | Typical Half-life (t₁/₂) at pH 7.4 | Notes |
| Hydrazone | Acidic pH (e.g., endosomes) | Variable, can be hours to days[12] | Stability can be influenced by plasma components.[12] |
| Ester | Esterases, pH | Can be designed to range from hours to months[27][28] | Susceptible to enzymatic cleavage in plasma and tissues.[28] |
| Disulfide | Reducing agents (e.g., glutathione) | Stable in circulation, cleaved intracellularly | Exploits the higher intracellular concentration of reducing agents. |
| Vinyl Ether | Acidic pH | Hours at pH < 5[28] | Used for acid-triggered release in liposomes.[28] |
| PEG Architecture | Property | Linear PEG | Branched PEG | Notes |
| Hydrodynamic Radius | For the same total MW | Smaller | Larger | Branched PEGs provide a greater "stealth" effect.[8] |
| In Vivo Half-life | For the same total MW | Shorter | Longer | The larger hydrodynamic radius of branched PEGs reduces renal clearance.[8] |
| Steric Hindrance | Lower | Higher | Can impact protein binding and activity if conjugation site is near the active site.[29] |
Experimental Protocols and Workflows
General Experimental Workflow for Protein PEGylation
The following diagram illustrates a typical workflow for the PEGylation of a protein.
Detailed Methodologies
Protocol 1: Amine-Reactive PEGylation using an NHS Ester
This protocol is adapted for the conjugation of an amine-reactive PEG-NHS ester to a model protein.
-
Protein Preparation:
-
PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[19]
-
-
Conjugation Reaction:
-
Add the PEG-NHS ester stock solution to the protein solution to achieve a desired molar excess of the PEG linker (a 10-20 fold molar excess is a common starting point for proteins).[19]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[14] The reaction can be gently mixed during this time.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl at pH 8.0 or 1 M glycine, to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Protocol 2: Thiol-Reactive PEGylation using a Maleimide
This protocol outlines the conjugation of a PEG-Maleimide to a thiol-containing protein.
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess of TCEP is typically used, and the reaction is incubated for 20-30 minutes at room temperature.[19]
-
Remove the excess reducing agent using a desalting column or dialysis.
-
Prepare the thiol-containing protein at 1-10 mg/mL in a degassed buffer at pH 6.5-7.5 (e.g., PBS with EDTA to chelate metal ions that can oxidize thiols).[19]
-
-
PEG-Maleimide Preparation:
-
Dissolve the PEG-Maleimide in DMSO or DMF to create a 10 mM stock solution.[19]
-
-
Conjugation Reaction:
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC is a widely used method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[1][]
-
Column Equilibration:
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer, such as PBS at pH 7.4.
-
-
Sample Loading and Elution:
-
Load the quenched reaction mixture onto the equilibrated column.
-
Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules like unreacted PEG and hydrolysis byproducts.[30]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Characterization of PEGylated Bioconjugates
A thorough characterization of the final PEGylated product is essential to ensure its quality, purity, and consistency.
| Analytical Technique | Parameter Measured | Description |
| SDS-PAGE | Apparent Molecular Weight | PEGylation increases the apparent molecular weight of a protein on an SDS-PAGE gel, allowing for a qualitative assessment of the conjugation reaction. |
| Size Exclusion Chromatography (SEC) | Purity, Aggregation | Separates the PEGylated conjugate from unreacted protein and PEG, and can also detect the presence of aggregates.[][31] |
| Ion Exchange Chromatography (IEX) | Isomer Separation | Can separate positional isomers of PEGylated proteins, as the PEG chain can shield charged residues on the protein surface.[][31] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Drug-to-Antibody Ratio (DAR) | A powerful technique for analyzing the purity of ADCs and determining the distribution of drug-linker species.[][32] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular Weight, Degree of PEGylation | Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains.[33][34] |
Signaling Pathways and Logical Relationships
Impact of PEGylation on Pharmacokinetics
The following diagram illustrates how PEGylation influences the pharmacokinetic profile of a therapeutic protein.
Decision Tree for PEG Linker Selection
This diagram provides a logical framework for selecting an appropriate PEG linker for a given application.
Conclusion
PEG linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for enhancing the therapeutic properties of a wide range of biomolecules. By carefully considering the structural, functional, and stability characteristics of different PEG linkers, and by optimizing the conjugation chemistry, researchers can develop novel bioconjugates with improved efficacy, safety, and pharmacokinetic profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of PEGylation technology.
References
- 1. lcms.cz [lcms.cz]
- 2. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Single-structure polyethylene glycol (PEG, PEO) derivatives without molecular weight distribution. [schem.jp]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. benchchem.com [benchchem.com]
- 21. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 22. chempep.com [chempep.com]
- 23. Copper-Free Click Chemistry [sigmaaldrich.com]
- 24. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 25. Polymer PEG, Copolymer | BroadPharm [broadpharm.com]
- 26. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. mdpi.com [mdpi.com]
- 32. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. enovatia.com [enovatia.com]
- 34. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Bromoacetamido-PEG8-Boc for Cysteine-Specific Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern drug development and proteomics research. It enables the creation of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), with enhanced therapeutic properties. Among the amino acids targeted for such modifications, cysteine stands out due to the unique nucleophilicity of its thiol group. This guide provides a comprehensive technical overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker designed for the specific modification of cysteine residues.
The structure of this compound incorporates three key functional elements:
-
A bromoacetamide group , which serves as the reactive moiety for the thiol group of cysteine, forming a stable thioether bond.
-
A polyethylene glycol (PEG) spacer of eight ethylene glycol units (PEG8) , which enhances the hydrophilicity and biocompatibility of the resulting conjugate. This can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent functional group for subsequent conjugation steps after deprotection.
This guide will delve into the principles of cysteine modification using this compound, provide detailed experimental protocols, present comparative data on cysteine modification reagents, and illustrate relevant workflows.
Core Principles of Cysteine Modification with this compound
The primary mechanism of action for this compound is the alkylation of the sulfhydryl group of a cysteine residue by the bromoacetamide moiety. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine. The bromide ion serves as a good leaving group, resulting in the formation of a highly stable thioether linkage.[1]
Reaction Specificity and Conditions
The reaction of bromoacetamide with cysteine is highly specific for thiol groups, especially under controlled pH conditions. The optimal pH for this reaction is typically slightly basic (pH 7.5-8.5) to facilitate the deprotonation of the cysteine's thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate anion.[3] While bromoacetamides can react with other nucleophilic amino acid side chains, such as histidine and lysine, these reactions are generally much slower, particularly at a pH close to neutral.
Advantages of the Thioether Bond
The thioether bond formed between the bromoacetamide and cysteine is a key advantage of this linker. Compared to the succinimidyl thioether linkage formed from maleimide-thiol reactions, the thioether bond is irreversible and not susceptible to retro-Michael addition. This results in a more stable bioconjugate, which is particularly crucial for therapeutic applications where linker stability directly impacts efficacy and safety.[4][5][6]
Data Presentation: Comparative Analysis of Cysteine Modification Reagents
The choice of a cysteine modification reagent is critical and depends on the specific application. The following table summarizes key quantitative and qualitative data for bromoacetamide in comparison to other common thiol-reactive reagents.
| Reagent Class | Reactive Group | Bond Formed | Reaction pH | Bond Stability | Second-Order Rate Constant (k₂) | Notes |
| Bromoacetamide | Bromoacetyl | Thioether | 7.5 - 8.5 | High (Irreversible) | ~0.6 M⁻¹s⁻¹ (comparable to Iodoacetamide)[7] | Forms a very stable bond; reaction rate is generally slower than maleimides. |
| Iodoacetamide | Iodoacetyl | Thioether | 7.5 - 8.5 | High (Irreversible) | ~0.6 M⁻¹s⁻¹[7] | Commonly used for blocking free thiols; can be light-sensitive. |
| Maleimide | Maleimide | Succinimidyl Thioether | 6.5 - 7.5 | Moderate (Reversible) | > 10 M⁻¹s⁻¹[7] | Fast reaction rate; bond can be susceptible to retro-Michael addition and exchange with other thiols.[4][6] |
| Vinyl Sulfone | Vinyl Sulfone | Thioether | 8.0 - 9.0 | High (Irreversible) | Slower than maleimides | Forms a stable thioether bond; reaction rate is slower, which can allow for better control.[8] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound for cysteine-specific protein modification. These should be considered as a starting point and may require optimization for specific proteins and applications. This protocol is adapted from a similar procedure for a bromo-PEG-Boc reagent.[3]
Protocol 1: Cysteine-Specific PEGylation of a Protein
This protocol details the steps for conjugating this compound to a cysteine residue in a protein of interest.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reduction buffer: e.g., Phosphate-buffered saline (PBS) with 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer: e.g., PBS, pH 7.5-8.0
-
Quenching solution: e.g., 1 M N-acetylcysteine or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification equipment: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein of interest in the reduction buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, incubate the protein solution with a 10- to 20-fold molar excess of DTT or TCEP for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Remove the reducing agent using a desalting column or dialysis against the conjugation buffer. It is critical to remove the reducing agent as it will react with the bromoacetamide.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Quenching the Reaction:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.[3]
-
-
Purification of the PEGylated Protein:
-
Remove the excess PEG reagent and quenching reagent by SEC or IEX, depending on the properties of the protein.[9]
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect the fractions containing the PEGylated protein.
-
Confirm the purity and extent of PEGylation by SDS-PAGE and Mass Spectrometry.
-
Protocol 2: Characterization by Mass Spectrometry
This protocol outlines a general workflow for the characterization of the PEGylated protein to confirm the modification and identify the site of conjugation.
Materials:
-
Purified PEGylated protein from Protocol 1
-
Denaturation/Reduction/Alkylation buffers and reagents (e.g., Urea, DTT, Iodoacetamide)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation for Proteomic Analysis:
-
Denature the purified PEGylated protein in a buffer containing 8 M urea.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate all cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide scrambling.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.
-
-
Data Analysis:
-
Search the MS/MS spectra against the protein sequence database.
-
The PEGylated peptide will have a characteristic mass shift corresponding to the mass of the this compound moiety.
-
The fragmentation pattern of the PEGylated peptide will confirm the exact cysteine residue that was modified.
-
Protocol 3: Boc Deprotection for Subsequent Conjugation
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Purified PEGylated protein from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Suitable buffer for the deprotected protein (e.g., PBS, pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified PEGylated protein.
-
Resuspend the protein in a solution of 95% TFA in water.
-
Incubate for 30-60 minutes at room temperature.
-
-
Protein Precipitation and Washing:
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.[3]
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a final purification step using dialysis or a desalting column to remove any remaining salts.
-
Mandatory Visualizations
Caption: Workflow for Cysteine-Specific Protein PEGylation.
Caption: Reaction of Cysteine with this compound.
Conclusion
This compound is a valuable tool for the site-specific modification of cysteine residues in proteins. Its bromoacetamide group forms a stable, irreversible thioether bond with the thiol of cysteine, while the PEG8 spacer imparts favorable physicochemical properties to the resulting conjugate. The Boc-protected amine offers the potential for further, orthogonal modifications, making this reagent highly versatile for the construction of complex bioconjugates. The provided protocols and comparative data serve as a guide for researchers to effectively utilize this compound in their drug development and proteomic research endeavors. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial to achieve the desired modification efficiency and preserve the biological activity of the protein of interest.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Bromoacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental applications of bromoacetamide compounds. Designed for laboratory personnel, this document outlines the potential hazards, requisite safety protocols, and detailed experimental methodologies associated with this class of reagents. Particular emphasis is placed on ensuring the well-being of researchers while enabling the effective utilization of bromoacetamide compounds in their work.
Introduction to Bromoacetamide Compounds
Bromoacetamide and its derivatives are reactive chemical entities widely employed in biochemical and pharmaceutical research. Their utility stems from the presence of a reactive carbon-bromine bond, which renders them effective alkylating agents. This property allows for the covalent modification of nucleophilic residues in proteins, most notably cysteine, making them valuable tools for studying protein structure and function, as well as for the development of targeted covalent inhibitors. However, their inherent reactivity also necessitates stringent safety precautions to mitigate potential health risks.
Safety and Hazard Information
Bromoacetamide compounds are classified as hazardous materials and must be handled with the utmost care in a laboratory setting. The following sections detail the known hazards, necessary personal protective equipment, and emergency procedures.
Hazard Identification and Classification
Bromoacetamide compounds are generally classified as acutely toxic if swallowed and cause severe skin burns and eye damage[1][2][3][4]. Inhalation may cause respiratory tract irritation[5][6].
GHS Hazard Statements:
Data Presentation: Physicochemical and Toxicity Data
The following tables summarize key quantitative data for representative bromoacetamide compounds.
Table 1: Physicochemical Properties of Bromoacetamide Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Bromoacetamide | 683-57-8 | C₂H₄BrNO | 137.96 | 87-91 | White to off-white powder |
| N-Bromoacetamide | 79-15-2 | C₂H₄BrNO | 137.96 | 102-106 | White to yellow powder |
Table 2: Acute Toxicity Data for 2-Bromoacetamide
| Route of Exposure | Species | LD50 |
| Oral | Mouse | 124 mg/kg |
| Oral | Rabbit | 61 mg/kg |
| Oral | Rat | 100 mg/kg |
| Skin | Rat | 3160 mg/kg |
Source:[5]
Handling and Storage
Proper handling and storage procedures are critical to minimizing exposure and ensuring the stability of bromoacetamide compounds.
-
Engineering Controls: All work with bromoacetamide compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[9][10]. An eyewash station and safety shower must be readily accessible[5].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a full-face shield are mandatory[1][2][9][10][11].
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Gloves should be inspected for tears or holes before each use[1][9][11].
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended[9][10][11].
-
-
Storage: Store bromoacetamide compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[5][9][10][11]. Keep containers tightly closed and protect from light and moisture[6][12]. For long-term storage of solutions, it is recommended to keep them at -80°C[13].
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5][10].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][5][10][11].
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].
-
Spills: Evacuate the area. For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area. Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste[12][14].
Waste Disposal
All bromoacetamide waste, including contaminated materials, must be disposed of as hazardous waste through an approved hazardous waste disposal program[1][9]. Waste should be collected in a designated, properly labeled, and sealed container[9].
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving bromoacetamide compounds.
Protocol for Protein Alkylation for Mass Spectrometry
This protocol describes the in-solution alkylation of cysteine residues in proteins prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating Agent: 0.5 M 2-Bromoacetamide stock solution (prepare fresh and protect from light)
-
Quenching Solution: 1 M DTT stock solution
-
Protease (e.g., Trypsin)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
C18 desalting spin columns
Procedure:
-
Denaturation: Dissolve the protein sample in the Denaturation Buffer[4].
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes to reduce disulfide bonds[4].
-
Alkylation: Cool the sample to room temperature. Add 2-bromoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark[4].
-
Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted 2-bromoacetamide[4].
-
Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Add trypsin and incubate overnight at 37°C[4].
-
Cleanup: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol[4]. The sample is now ready for LC-MS/MS analysis.
Protocol for Enzyme Inhibition Assay
This protocol provides a method to assess the inhibitory effect of 2-bromoacetamide on an enzyme with a critical cysteine residue in its active site, using Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as an example.
Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)
-
GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)
-
2-Bromoacetamide stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAPDH in the GAPDH Assay Buffer[4].
-
Inhibition Reaction: In a 96-well plate, add a fixed amount of GAPDH to wells containing increasing concentrations of 2-bromoacetamide (e.g., 0-100 µM). Include a control with no inhibitor. Incubate at room temperature for a defined period, for instance, 30 minutes[4].
-
Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells[4].
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH formation is proportional to GAPDH activity[4].
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of remaining GAPDH activity against the 2-bromoacetamide concentration to determine the IC₅₀ value[4].
Signaling Pathways and Logical Relationships
Bromoacetamide compounds, due to their ability to covalently modify cysteine residues, can act as inhibitors of enzymes that rely on a catalytic cysteine. A prominent example is the family of deubiquitinating enzymes (DUBs), which play a crucial role in the ubiquitin-proteasome pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This process is counteracted by DUBs, which remove ubiquitin, thereby rescuing proteins from degradation.
Caption: The Ubiquitin-Proteasome Pathway and Inhibition by Bromoacetamide Compounds.
Experimental Workflow for Identifying DUB Inhibition
The following diagram illustrates a typical workflow for identifying and characterizing the inhibition of a DUB by a bromoacetamide compound.
Caption: Experimental Workflow for DUB Inhibitor Characterization.
Conclusion
Bromoacetamide compounds are potent and versatile tools in chemical biology and drug discovery. Their ability to selectively alkylate cysteine residues enables a wide range of applications, from proteomic analysis to the development of novel therapeutics. However, their reactivity demands a thorough understanding of their hazards and the implementation of rigorous safety protocols. By adhering to the guidelines and methodologies outlined in this guide, researchers can safely and effectively harness the power of bromoacetamide compounds in their scientific endeavors.
References
- 1. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bromoacetamido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG8-Boc is a heterobifunctional chemical linker utilized for the covalent modification of proteins, particularly at cysteine residues. This reagent is of significant interest in drug development and proteomics for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]
The structure of this compound incorporates three key functional elements:
-
Bromoacetamido Group: A thiol-reactive electrophile that specifically reacts with the nucleophilic thiol group of cysteine residues to form a stable thioether bond. This enables the covalent conjugation of the linker to the protein of interest.
-
PEG8 Spacer: A polyethylene glycol (PEG) spacer consisting of eight ethylene glycol units. The PEG linker enhances the aqueous solubility and cell permeability of the resulting conjugate.[1][2] Its flexibility and length are critical parameters for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine. The Boc group is a stable protecting group that can be removed under acidic conditions to reveal a primary amine. This allows for a staged conjugation strategy, where the newly exposed amine can be used for subsequent modifications, such as the attachment of an E3 ligase ligand in the synthesis of a PROTAC.[3]
These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using this compound and discuss its application in the synthesis of PROTACs.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of bromoacetamide in protein labeling. While specific data for this compound is not extensively published, the reactivity of the bromoacetamido functional group is well-characterized.
Table 1: Reactivity of Bromoacetamide with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH for Reaction |
| Cysteine | Thiol (-SH) | +++++ | 7.0 - 8.5 |
| Histidine | Imidazole | ++ | > 6.0 |
| Lysine | Amine (-NH₂) | + | > 8.5 |
| N-terminus | Amine (-NH₂) | + | > 8.0 |
| Methionine | Thioether (-S-CH₃) | +/- | Neutral |
Data compiled from multiple sources. Reactivity is dependent on concentration, temperature, and protein structure.[4]
Table 2: Recommended Reaction Conditions for Protein Labeling with Bromoacetamide Reagents
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 50 µM | Higher concentrations can increase the risk of non-specific labeling and aggregation. |
| Bromoacetamide Reagent Concentration | 10 - 100-fold molar excess over protein | The optimal ratio should be determined empirically for each specific protein. |
| Buffer | 50 - 100 mM Phosphate, HEPES, or Tris | Buffers should be free of nucleophiles (e.g., DTT) during the labeling step. |
| pH | 7.0 - 8.5 | A pH > 8.5 can enhance reactivity with other nucleophilic residues like lysine. |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may also increase non-specific labeling and protein instability. |
| Reaction Time | 30 minutes to 4 hours | Reaction progress can be monitored by mass spectrometry or activity assays. |
| Quenching Reagent | 10-50 mM DTT, β-mercaptoethanol, or L-cysteine | Added to consume excess bromoacetamide reagent and terminate the reaction. |
Experimental Protocols
This section provides a detailed methodology for the labeling of a protein with this compound.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching Reagent (e.g., 1 M DTT stock)
-
Desalting column or dialysis equipment
-
Analytical equipment for characterization (e.g., Mass Spectrometer, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, pre-treat with a reducing agent like 5 mM DTT or TCEP for 1 hour at room temperature.
-
Crucially, the reducing agent must be removed before the addition of the bromoacetamide reagent. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.[4]
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein (e.g., a 100-fold molar excess). The optimal molar excess should be determined empirically for each protein.[4]
-
Incubate the reaction mixture at room temperature for 2 hours in the dark, as haloacetamides can be light-sensitive. Gentle mixing is recommended.[4]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT, to a final concentration of 20 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization of the Labeled Protein:
-
Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry (observing the expected mass shift) or SDS-PAGE (if the linker is conjugated to a fluorescent dye or biotin).
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general workflow for protein labeling with this compound.
Caption: Covalent labeling of a cysteine residue and the experimental workflow.
Application in PROTAC Synthesis
The labeled protein can be further utilized in the synthesis of a PROTAC. This involves the deprotection of the Boc group and subsequent conjugation to an E3 ligase ligand.
Caption: General pathway for PROTAC synthesis using the labeled protein.
References
Application Notes and Protocols for the Conjugation of Bromoacetamido-PEG8-Boc to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of Bromoacetamido-PEG8-Boc to peptides, a key process in the development of therapeutic peptides with improved pharmacokinetic profiles. This document outlines the chemical principles, detailed experimental protocols, purification strategies, and characterization methods for the resulting PEGylated peptides.
Introduction to Peptide PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. The addition of a PEG chain can increase the hydrodynamic size of the peptide, leading to reduced renal clearance and an extended circulating half-life. Furthermore, PEGylation can improve solubility, protect the peptide from proteolytic degradation, and reduce its immunogenicity.
Bromoacetamido-activated PEG reagents are valuable tools for site-specific PEGylation, primarily targeting the thiol group of cysteine residues. The reaction between the bromoacetyl group and the sulfhydryl group of a cysteine residue forms a stable thioether bond, resulting in a permanent conjugate. This method offers high selectivity for cysteine over other nucleophilic amino acid side chains, particularly when the reaction pH is carefully controlled.
Chemical Principle of Bromoacetamide Conjugation
The conjugation of a bromoacetamido-PEG derivative to a peptide containing a cysteine residue proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable carbon-sulfur (thioether) bond.
For optimal reactivity and selectivity, the reaction is typically performed at a pH slightly above the pKa of the cysteine's sulfhydryl group (around 8.0-8.5). At this pH, a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate anion, which accelerates the reaction with the bromoacetyl group. While other nucleophilic residues like lysine and histidine can also react with bromoacetamide, these reactions are generally slower and less favorable under these controlled pH conditions.
Experimental Workflow
The overall process for conjugating this compound to a peptide involves several key stages, from initial reaction setup to the final characterization of the purified product.
Figure 1: General experimental workflow for peptide PEGylation.
Detailed Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 50 mM Phosphate Buffer or HEPES, pH 8.0
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Dithiothreitol (DTT) in reaction buffer
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid for RP-HPLC)
Protocol for Conjugation of this compound to a Peptide
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the peptide solution to achieve a desired molar excess of the PEG reagent over the peptide (typically 1.5 to 5-fold molar excess).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 to 24 hours. The optimal reaction time should be determined by monitoring the reaction progress using HPLC.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution (1 M DTT) to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature to allow the excess DTT to react with any unreacted bromoacetyl groups.
-
Protocol for Boc Deprotection
-
Solvent Removal:
-
If the reaction was performed in an aqueous buffer, lyophilize the quenched reaction mixture to dryness.
-
-
Deprotection:
-
Resuspend the dried material in the deprotection solution (50% TFA/DCM). Use approximately 1 mL of the solution per 10 mg of peptide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
TFA Removal and Neutralization:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Wash the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Centrifuge to pellet the peptide and discard the ether. Repeat the wash step twice.
-
To neutralize any remaining trifluoroacetate salts, wash the peptide pellet with a 5% DIPEA in DCM solution.
-
Purification of the PEGylated Peptide
The crude PEGylated peptide mixture will contain the desired product, unreacted peptide, excess PEG reagent, and byproducts. Purification is essential to isolate the mono-PEGylated peptide. The choice of purification method depends on the properties of the peptide and the PEG chain length.
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, good for analytical and preparative scale. | May require optimization of solvent gradients; TFA can be difficult to remove. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can separate species with different numbers of PEG chains. | Less effective if PEGylation does not significantly alter the peptide's charge. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for removing excess low molecular weight PEG reagent. | May not resolve un-PEGylated peptide from mono-PEGylated peptide if the size difference is small. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under high salt conditions. | Can be a good orthogonal method to IEX. | Requires high salt concentrations, which may need to be removed in a subsequent step. |
| Ultrafiltration/Diafiltration | Separation based on molecular weight cutoff. | Good for buffer exchange and removing small molecules. | Not a high-resolution technique for separating different PEGylated species. |
Characterization of the PEGylated Peptide
Thorough characterization is crucial to confirm the identity, purity, and integrity of the final PEGylated peptide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of the PEGylated peptide and quantifying the extent of PEGylation.
-
RP-HPLC: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., TFA) is typically used. The PEGylated peptide will generally have a different retention time than the un-PEGylated peptide.
-
Charged Aerosol Detection (CAD): This detector can be used in conjunction with HPLC to quantify non-chromophoric species like PEG, providing a more accurate assessment of the reaction components.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the covalent attachment of the PEG moiety and determining the molecular weight of the conjugate.
-
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a rapid and sensitive technique for determining the molecular weight of the PEGylated peptide. The spectrum will show a mass shift corresponding to the addition of the Bromoacetamido-PEG8 moiety.
-
ESI-MS: Electrospray Ionization Mass Spectrometry can be coupled with liquid chromatography (LC-MS) to provide both separation and mass information, allowing for the identification of different PEGylated species in a mixture.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Incomplete reduction of disulfide bonds.- Incorrect pH of the reaction buffer.- Insufficient molar excess of PEG reagent.- Short reaction time.- Degraded PEG reagent. | - Ensure complete reduction with TCEP.- Verify the pH of the reaction buffer is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent.- Perform a time-course experiment to determine the optimal reaction time.- Use a fresh, properly stored stock of the PEG reagent. |
| Multiple PEGylation Products | - Presence of multiple cysteine residues.- Non-specific reaction with other nucleophilic residues (e.g., lysine, histidine) due to high pH or prolonged reaction time. | - If multiple cysteines are present, consider site-directed mutagenesis to remove unwanted cysteines.- Lower the reaction pH to 7.0-7.5 to increase selectivity for cysteine.- Reduce the reaction time. |
| Boc Group Not Fully Removed | - Insufficient TFA concentration or reaction time.- Presence of water in the deprotection reaction. | - Ensure the use of at least 50% TFA in an anhydrous solvent like DCM.- Increase the deprotection time.- Use anhydrous solvents for the deprotection step. |
| Difficulty in Purifying the Conjugate | - Similar properties of un-PEGylated and PEGylated peptide.- Aggregation of the PEGylated peptide. | - Try a different chromatography technique (e.g., IEX if RP-HPLC is not effective).- Optimize the purification conditions (e.g., gradient, pH, salt concentration).- Add solubilizing agents to the purification buffers. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the conjugation and deprotection steps.
Figure 2: Chemical reaction pathway for PEGylation and Boc deprotection.
Application Notes and Protocols for Bromoacetamido-PEG8-Boc Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the reaction of Bromoacetamido-PEG8-Boc with thiol-containing molecules, such as cysteine residues in peptides and proteins. This process, known as PEGylation, is a critical tool in drug development for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.
Introduction
This compound is a heterobifunctional crosslinker containing a bromoacetamide group and a Boc-protected amine, connected by an 8-unit polyethylene glycol (PEG) spacer. The bromoacetamide moiety reacts specifically with nucleophilic thiol groups, primarily from cysteine residues, to form a stable thioether bond. This reaction is a cornerstone of bioconjugation, enabling the site-specific modification of proteins and peptides. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule, while the Boc-protected amine allows for subsequent functionalization after deprotection.
The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate anion) acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom.[1] The bromide ion serves as a good leaving group, facilitating the formation of a stable carbon-sulfur bond. The reaction rate is highly dependent on the pH of the solution, as the concentration of the more reactive thiolate anion increases with increasing pH.[1]
Reaction Parameters and Optimization
The efficiency and specificity of the conjugation reaction are influenced by several key parameters. Careful optimization of these conditions is crucial for achieving high yields and minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor governing the reaction between the bromoacetyl group and a thiol. The thiol group of cysteine has a typical pKa value around 8.5.[1] At pH values above the pKa, the thiol group is deprotonated to its more nucleophilic thiolate form, which significantly accelerates the reaction rate.[1]
-
Optimal pH Range: For efficient and selective conjugation to cysteine residues, a pH range of 8.0 to 9.0 is recommended.[2][3]
-
pH 7.4 (Physiological): At this pH, the reaction is slower as the concentration of the thiolate anion is lower.[1]
-
pH > 9.0: While the reaction with thiols is very rapid at higher pH, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (ε-amino group) and histidine (imidazole ring), increases.[1][4]
Temperature
The reaction is typically performed at room temperature (20-25 °C). Lowering the temperature can be used to slow down the reaction rate if needed, for instance, to control the extent of modification. Conversely, slightly elevated temperatures may increase the reaction rate but can also risk protein denaturation.
Molar Ratio of Reactants
A molar excess of the this compound reagent over the thiol-containing molecule is generally used to drive the reaction to completion. A 5- to 20-fold molar excess is a common starting point, with the optimal ratio determined empirically for each specific application.
Reaction Time
The reaction is generally rapid, with significant product formation observed within 1-2 hours at room temperature under optimal pH conditions. Reaction progress can be monitored over time to determine the optimal reaction duration.
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize the expected impact of different reaction parameters on the conjugation efficiency. The data is compiled from general knowledge of bromoacetyl-thiol chemistry and should be used as a guideline for optimization.
| Parameter | Condition | Expected Outcome on Yield/Specificity | Potential Side Reactions |
| pH | 6.5 - 7.5 | Low to moderate yield due to low thiolate concentration. High specificity for thiols. | Minimal |
| 8.0 - 9.0 | High to very high yield. Good specificity for thiols. | Minor reaction with histidine and lysine possible. | |
| > 9.0 | Very high yield. Reduced specificity. | Increased reaction with lysine and histidine. | |
| Temperature | 4 °C | Slower reaction rate, may require longer incubation. | Minimal |
| Room Temp (20-25 °C) | Optimal for most applications. | As per pH conditions. | |
| 37 °C | Faster reaction rate. | Potential for increased side reactions and protein instability. | |
| Molar Ratio (PEG:Thiol) | 1:1 | Incomplete reaction likely. | - |
| 5:1 - 10:1 | Good starting range for high conversion. | - | |
| > 20:1 | Higher probability of complete thiol modification. | Potential for non-specific modification at high concentrations. | |
| Reaction Time | 30 min | Partial conversion. | - |
| 1 - 2 hours | High conversion under optimal conditions. | - | |
| > 4 hours | Reaction should be near completion. | Potential for product degradation over extended periods. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.5
-
Quenching Solution: 1 M 2-Mercaptoethanol or Dithiothreitol (DTT) in reaction buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Prepare the PEG Reagent Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Initiate the Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate: Gently mix the reaction mixture and incubate at room temperature for 2 hours. Protect the reaction from light.
-
Monitor the Reaction (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
-
Quench the Reaction: To stop the reaction, add an excess of the quenching solution (e.g., 100-fold molar excess of 2-mercaptoethanol over the initial amount of this compound). Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Purify the PEGylated peptide from unreacted PEG reagent, peptide, and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterize the Conjugate: Confirm the identity and purity of the final conjugate using techniques like mass spectrometry (to verify the mass of the PEGylated peptide) and analytical RP-HPLC (to assess purity).
Protocol for Kinetic Analysis of the Bromoacetyl-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Reaction Buffer: 0.1 M Sodium Phosphate at the desired pH (e.g., 7.4, 8.0, 8.5, 9.0)
-
Quenching Solution: e.g., a high concentration of a different thiol, like DTT, or a strong acid.
-
RP-HPLC system with a C18 column and a UV detector.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the this compound and the thiol compound in a suitable solvent (e.g., DMF or water).
-
Set up the Reaction: Equilibrate the reaction buffer to the desired temperature. Initiate the reaction by adding a known concentration of the this compound to the reaction buffer containing a known concentration of the thiol compound.
-
Monitor Reaction Progress: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the reactants and the product.
-
Data Analysis: Quantify the peak areas of the starting materials and the product at each time point. The second-order rate constant can be calculated from the rate of disappearance of the reactants or the rate of appearance of the product.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a thiol.
Caption: Experimental workflow for thiol conjugation.
Caption: Logical relationships of reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromoacetamido-PEG8-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.
This document provides detailed application notes and protocols for the use of Bromoacetamido-PEG8-Boc , a heterobifunctional linker, in the synthesis of ADCs. This linker is comprised of three key functional elements:
-
Bromoacetamide Group: A thiol-reactive functional group that forms a stable, covalent thioether bond with cysteine residues on the antibody. This offers an alternative to maleimide chemistry and has been shown to form highly stable conjugates.
-
Polyethylene Glycol (PEG8) Spacer: A discrete, eight-unit polyethylene glycol chain that enhances the hydrophilicity of the ADC. This increased water solubility can mitigate aggregation issues often seen with hydrophobic payloads, improve the ADC's pharmacokinetic profile by extending its circulation half-life, and potentially reduce immunogenicity.
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine. This protecting group allows for a modular, two-stage conjugation strategy. The payload is first attached to the linker after deprotection of the amine, and the resulting drug-linker construct is then conjugated to the antibody.
The use of this compound enables the precise construction of ADCs with favorable biophysical properties, contributing to the development of safer and more effective cancer therapies.
Data Presentation
The inclusion of a PEG linker can significantly alter the pharmacological properties of an ADC. The following tables summarize representative quantitative data from preclinical studies on ADCs utilizing PEG linkers. This data is intended to be illustrative of the trends observed.
Table 1: Comparative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
| ADC Construct (Antibody-Payload) | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Anti-HER2-MMAE | Non-PEGylated | BT-474 (HER2+) | 2.48 | [1] |
| Anti-HER2-MMAE | PEG4 | BT-474 (HER2+) | 26.2 | [1] |
| Anti-HER2-MMAE | PEG10 | BT-474 (HER2+) | 83.5 | [1] |
| Anti-CD30-MMAE | Non-PEGylated | Karpas 299 (CD30+) | ~1.0 | [2] |
| Anti-CD30-MMAE | PEG8 | Karpas 299 (CD30+) | ~1.0 | [2] |
| Anti-CD30-MMAE | PEG24 | Karpas 299 (CD30+) | ~1.0 | [2] |
Note: IC50 values are highly dependent on the specific antibody, payload, linker, and cell line used. Longer PEG chains can sometimes lead to a decrease in in vitro potency, though this is not always observed.
Table 2: Impact of PEGylation on ADC Pharmacokinetics in Rats
| ADC Construct | Linker Type | Plasma Clearance (mL/h/kg) | Mean Residence Time (MRT) (hours) | Reference |
| Non-binding IgG-MMAE | Non-PEGylated | ~1.0 | ~20 | [3] |
| Non-binding IgG-MMAE | PEG4 | ~0.6 | ~40 | [3] |
| Non-binding IgG-MMAE | PEG8 | ~0.25 | ~60 | [3] |
| Non-binding IgG-MMAE | PEG12 | ~0.25 | ~60 | [3] |
| Non-binding IgG-MMAE | PEG24 | ~0.25 | ~60 | [3] |
Note: Data is illustrative and based on trends observed in the literature. A threshold effect is often seen where PEG chains of 8 units or more significantly improve PK properties.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-stage process. The following protocols provide a detailed methodology for each key step.
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol describes the deprotection of the Boc group on the linker and subsequent conjugation to a payload containing a carboxylic acid functional group (e.g., MMAE).
1.1. Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine (Bromoacetamido-PEG8-NH2) can be used directly in the next step.
1.2. Conjugation of Payload to Deprotected Linker
-
Activation of Payload: Dissolve the payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO). Add a coupling agent such as HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir for 15-30 minutes at room temperature to form the active ester.
-
Conjugation Reaction: Add a solution of the deprotected linker (Bromoacetamido-PEG8-NH2 TFA salt, 1.0 equivalent) and an additional 1.0 equivalent of DIPEA to the activated payload solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.
-
Purification: Purify the resulting drug-linker construct (e.g., Bromoacetamido-PEG8-Payload) using reverse-phase HPLC to obtain the pure product. Lyophilize the pure fractions to yield the final drug-linker as a solid.
Protocol 2: Antibody Preparation and Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the prepared drug-linker moiety.
2.1. Partial Reduction of Antibody
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) containing 1 mM DTPA (a chelating agent to prevent thiol re-oxidation), pH 7.5-8.0.
-
Reducing Agent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in the same buffer.
-
Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. To achieve a target Drug-to-Antibody Ratio (DAR) of 4, typically 2.0-2.5 molar equivalents of TCEP per antibody are used. For a DAR of 8, a larger excess is required. This step requires optimization for each specific antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification of Reduced Antibody: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS containing 1 mM DTPA, pH 7.2. This step is critical to prevent the re-formation of disulfide bonds.
2.2. Conjugation of Drug-Linker to Reduced Antibody
-
Drug-Linker Preparation: Dissolve the purified Bromoacetamido-PEG8-Payload in a small amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the drug-linker stock solution to the purified, reduced antibody solution. A 1.5 to 2.0-fold molar excess of the drug-linker over the generated thiol groups is recommended as a starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation. The bromoacetamide-thiol reaction is generally rapid.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker), to react with any remaining bromoacetamide groups. Incubate for an additional 20-30 minutes.
-
Purification of the ADC: Remove unreacted drug-linker and quenching reagent by purifying the ADC. Size-Exclusion Chromatography (SEC) is a commonly used method. The ADC can also be purified using diafiltration to exchange the buffer and remove small molecules.
Protocol 3: Characterization of the ADC
3.1. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.). The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column. The average DAR can be calculated from the relative peak areas of the different species.
-
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): The ADC can be reduced to separate the light and heavy chains. The mass of each chain is then determined by MS. The number of conjugated drugs per chain can be calculated from the mass shift, allowing for an accurate DAR determination.
3.2. Analysis of Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC product. A high level of aggregation is undesirable as it can lead to increased immunogenicity and altered pharmacokinetics.
3.3. In Vitro Cell Viability Assay
-
Cell Culture: Culture a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC and a negative control (e.g., an isotype control ADC) in complete cell culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can be calculated by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of a Common Payload (Auristatin/MMAE)
Caption: Mechanism of action for an auristatin (MMAE) payload.
References
Application Notes and Protocols for the Purification of Bromoacetamido-PEG8-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Bromoacetamido-PEG8-Boc conjugates, a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are based on established chromatographic principles for the purification of polar, polyethylene glycol (PEG)-containing small molecules.
Introduction
This compound is a valuable linker possessing a bromoacetamide group for reaction with thiol moieties and a Boc-protected amine for subsequent deprotection and further conjugation. The purity of this linker is critical to ensure the homogeneity and efficacy of the final bioconjugate. Potential impurities may arise from the starting materials or side reactions during synthesis, including unreacted starting materials, hydrolyzed bromoacetamide, and PEG oligomers of varying lengths. The purification strategies detailed herein aim to effectively remove these impurities.
Purification Strategies
The primary methods for purifying this compound conjugates are based on chromatography, leveraging the polarity imparted by the PEG chain and the other functional groups. The choice of method will depend on the scale of the purification and the nature of the impurities.
Key Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for high-resolution separation of PEGylated compounds.[1][2][3]
-
Normal-Phase and Aqueous Normal-Phase (ANP) Chromatography: Suitable for highly polar molecules that may not be well-retained on traditional reversed-phase columns.[4][5][6][7]
-
Crystallization: Can be an effective method for obtaining high-purity material if the compound is amenable to crystallization.
Data Presentation
Table 1: Comparison of Chromatographic Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages | Disadvantages |
| RP-HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water with optional TFA | Hydrophobic interaction | High resolution, good for removing less polar impurities. | May have poor retention for very polar compounds. |
| ANP/HILIC | Bare silica, diol, or amino-propyl bonded silica | Acetonitrile/Water or aqueous buffer | Partitioning into a water-enriched layer on the stationary phase.[5] | Excellent retention for very polar compounds.[4][5][6] | Mobile phase and sample solvent compatibility can be challenging. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol is suitable for the purification of milligram to gram quantities of this compound.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
Method:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10-20% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 silica column (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30-40 minutes is a good starting point. The gradient can be optimized based on the separation of the product from its impurities.
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.
Protocol 2: Aqueous Normal-Phase Flash Chromatography
This protocol is a cost-effective alternative for the purification of larger quantities of the conjugate.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Flash chromatography system with a silica or amino-propyl functionalized silica column
Method:
-
Sample Preparation: Dissolve the crude product in a small volume of a solvent mixture that ensures solubility and is weaker than the initial mobile phase (e.g., high percentage of acetonitrile).
-
Chromatographic Conditions:
-
Column: Silica gel or amino-propyl functionalized silica column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95-98%) and gradually increase the water content.[5] A gradient from 2% to 20% water over 20-30 column volumes is a reasonable starting point.
-
Flow Rate: As recommended for the column size.
-
Detection: UV detector or by TLC analysis of collected fractions.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC (using a polar solvent system) or analytical HPLC to identify the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvents under reduced pressure.
Protocol 3: Crystallization
Crystallization can be attempted to obtain highly pure material, though PEG compounds can sometimes be challenging to crystallize.[8]
Materials:
-
Purified or semi-purified this compound (as an oil or amorphous solid)
-
Various organic solvents (e.g., diethyl ether, hexane, ethyl acetate, isopropanol)
Method:
-
Solvent Screening: Dissolve a small amount of the compound in a good solvent (e.g., ethyl acetate, isopropanol) at a slightly elevated temperature.
-
Induce Crystallization: Slowly add a poor solvent (e.g., hexane, diethyl ether) until the solution becomes slightly turbid.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then to 4°C, to promote crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound conjugates.
Caption: General purification workflow for this compound.
Signaling Pathways and Logical Relationships
While there isn't a classical signaling pathway involving this linker directly, its application in PROTACs is part of a larger process of induced protein degradation. The following diagram illustrates the logical relationship of the components in a PROTAC-mediated degradation pathway.
Caption: Logical relationship of a PROTAC utilizing a PEG linker.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Modification of crystallization behavior in drug/polyethylene glycol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with Bromoacetamido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. Bromoacetamido-PEG8-Boc is a heterobifunctional linker that enables the covalent attachment of a PEG spacer to proteins, typically at cysteine residues. The bromoacetamide group reacts specifically with the thiol group of cysteine, while the Boc-protected amine allows for subsequent conjugation to other molecules of interest.
These application notes provide detailed protocols for the modification of proteins with this compound and their subsequent analysis by mass spectrometry. The methodologies outlined are intended to guide researchers in accurately determining the extent of modification and identifying the specific sites of PEGylation.
Key Applications
-
Site-Specific Protein Modification: Covalent modification of cysteine residues with a PEG linker for therapeutic or research purposes.
-
Antibody-Drug Conjugate (ADC) Development: Use as a linker to attach cytotoxic drugs to antibodies.
-
PROTAC Development: this compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
-
Biophysical Studies: Introduction of a PEG chain to study its effects on protein structure and function.
Experimental Protocols
Protocol 1: Modification of a Cysteine-Containing Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound. Optimization of the molar excess of the labeling reagent and reaction time may be necessary for specific proteins.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Denaturation/Reduction Buffer: 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, 5 mM EDTA, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Desalting columns or dialysis cassettes
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL.
-
Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM) to reduce disulfide bonds.
-
Incubate for 1 hour at 37°C.
-
-
Buffer Exchange:
-
Remove the denaturant and reducing agent by buffer exchange into the Alkylation Buffer using a desalting column or dialysis. This step is crucial to prevent the reaction of the bromoacetamide group with the reducing agent.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 50-fold molar excess of this compound to the reduced protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine to a final concentration of 50 mM) to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Purification:
-
Remove excess labeling reagent and quenching reagent by desalting, dialysis, or HPLC.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the modified protein for either intact mass analysis or peptide mapping by mass spectrometry.
Materials:
-
Modified protein from Protocol 1
-
Ammonium bicarbonate (50 mM)
-
Trypsin (MS-grade)
-
Formic acid (0.1%)
-
Acetonitrile
-
C18 desalting spin columns
Procedure for Intact Mass Analysis:
-
After purification (Protocol 1, step 5), buffer exchange the modified protein into a volatile buffer such as 50 mM ammonium bicarbonate.
-
Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in 0.1% formic acid in water/acetonitrile (50:50 v/v).
-
Analyze by LC-ESI-MS.
Procedure for Peptide Mapping Analysis (Bottom-Up Proteomics):
-
Denaturation, Reduction, and Alkylation (if not already performed):
-
If starting with an unmodified protein for comparison, follow steps 1 and 2 of Protocol 1. For the modified protein, proceed to the next step.
-
-
Digestion:
-
Buffer exchange the purified modified protein into 50 mM ammonium bicarbonate, pH 8.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze by LC-ESI-MS/MS.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the mass spectrometry analysis of proteins modified with this compound.
Table 1: Intact Mass Analysis of Modified Protein
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Modification |
| Unmodified Protein | 25,000.0 | 25,000.5 | - | 0 |
| Modified Protein | 25,618.6 | 25,619.2 | 618.7 | 1 |
| Modified Protein | 26,237.1 | 26,237.9 | 1237.4 | 2 |
Note: The molecular weight of this compound is 618.55 g/mol . The observed mass shift will be the mass of the reagent minus the mass of HBr.
Table 2: Peptide Mapping Analysis of Modified Protein
| Peptide Sequence | Modification Site | Unmodified Peptide (m/z) | Modified Peptide (m/z) | Modification Efficiency (%) |
| TPEACFGH | Cys-5 | 456.78 | 765.83 | 95 |
| LVKDCW | Cys-12 | 389.21 | 698.26 | 88 |
| YPCAK | Cys-18 | 321.15 | - | < 5 |
* Indicates the cysteine residue.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for protein modification and mass spectrometry analysis.
Caption: Experimental workflow for protein modification and mass spectrometry analysis.
Caption: Bottom-up proteomics workflow for modified protein analysis.
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers working with this compound and other similar protein modification reagents. Accurate and detailed analysis by mass spectrometry is crucial for the characterization of modified proteins, ensuring the desired modification has been achieved and providing critical data for regulatory submissions and further research. The successful application of these methods will facilitate the development of novel protein therapeutics and research tools.
References
Application Notes and Protocols for Bromoacetamido-PEG8-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bromoacetamido-PEG8-Boc, a heterobifunctional linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document includes detailed protocols for the synthesis and evaluation of PROTACs utilizing this linker, alongside data presentation and visualizations to guide researchers in this field.
Introduction to this compound in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are key players in this strategy. These chimeric molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. Polyethylene glycol (PEG) linkers, such as this compound, are widely used in PROTAC design due to their favorable properties. The PEG chain enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The length and flexibility of the PEG linker are also crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[4]
This compound is a versatile linker featuring a bromoacetamide group and a Boc-protected amine. The bromoacetamide moiety can react with nucleophilic residues such as thiols on a protein of interest ligand, while the Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.[5] This dual functionality provides a strategic approach for the modular synthesis of PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action of a PROTAC.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]
Application Notes and Protocols for Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful deprotection of tert-butyloxycarbonyl (Boc) protected Polyethylene Glycol (PEG) linkers. The Boc protecting group is a cornerstone in bioconjugation and drug development, serving as a temporary shield for amine functionalities.[1][2] Its efficient removal is a critical step in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PEGylated proteins, and various drug delivery systems.[1]
The deprotection of a Boc-protected amine is typically achieved under acidic conditions, where the carbamate is hydrolyzed.[3] The most common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][4] The reaction proceeds through protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine.[2][5]
Quantitative Data Summary
For effective planning of experiments, the following tables summarize common acidic conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [4]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection [4]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most standard Boc-protected PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[4] If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR. For NMR, the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm) indicates deprotection.[4] The reaction is typically complete within 1-2 hours.[4]
-
Work-up:
-
Method A: Direct Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[4] To remove residual TFA, add toluene and co-evaporate (repeat 3 times).[4] The resulting TFA salt of the amine can often be used directly in the next step.
-
Method B: Aqueous Work-up: Dilute the reaction mixture with an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[4] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
-
Method C: Precipitation: The deprotected PEG linker, as its ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[4][6]
-
Visualizations
Chemical Reaction of Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: Step-by-step experimental workflow for Boc deprotection.
Troubleshooting
Issue 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50%). For very stable Boc groups, consider a stronger acid system like 4M HCl in 1,4-dioxane.[4]
-
-
Possible Cause: Inadequate reaction time or temperature.
-
Solution: Extend the reaction time and continue to monitor progress. Gentle heating may be required for some substrates, but should be approached with caution to avoid side reactions.[4]
-
-
Possible Cause: Steric hindrance, especially with high molecular weight PEGs.
-
Solution: Increase reaction time and/or acid concentration.[4]
-
Issue 2: Observation of Side Products
-
Possible Cause: Cationic side reactions with sensitive functional groups in the molecule. The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like tryptophan or methionine.
-
Solution: Add scavengers to the reaction mixture. Triisopropylsilane (TIS) is a common choice to quench the tert-butyl cation.[4]
-
Issue 3: Difficulty in Isolating the Product
-
Possible Cause: The deprotected amine salt is highly soluble in the reaction solvent.
-
Solution: If direct evaporation is problematic, try precipitation by adding a non-polar solvent like cold diethyl ether.[4]
-
-
Possible Cause: The product is water-soluble.
-
Solution: For water-soluble products, an aqueous work-up may be challenging. In such cases, ion-exchange chromatography can be an effective method to remove the acid and isolate the free amine.[4]
-
References
Application Notes and Protocols for Cell Surface Protein Labeling using Bromoacetamido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG8-Boc is a heterobifunctional crosslinker designed for the targeted labeling of cell surface proteins. This reagent features a bromoacetamide group, which selectively reacts with sulfhydryl (thiol) groups of cysteine residues, and a Boc-protected amine, providing a latent functional group for subsequent conjugation. The polyethylene glycol (PEG8) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal tool for bioconjugation applications in complex biological systems.
The bromoacetamide group forms a stable thioether bond with cysteine residues, which are often found in the extracellular domains of cell surface proteins.[1] This specific reactivity allows for the precise attachment of the linker to target proteins.[1][2] The Boc-protected amine offers an orthogonal handle for the subsequent attachment of various moieties, such as fluorescent dyes, biotin, or therapeutic agents, after deprotection under acidic conditions.[2][3][4] This two-step labeling strategy provides researchers with greater control over the conjugation process.
These application notes provide a detailed protocol for the use of this compound for labeling cell surface proteins on live cells, along with representative data and workflows.
Key Features of this compound:
-
Thiol-Reactive: The bromoacetamide group selectively reacts with cysteine residues on proteins.[1][2]
-
Boc-Protected Amine: The acid-labile Boc group allows for controlled, sequential conjugation.[2][3]
-
PEG8 Spacer: A hydrophilic 8-unit polyethylene glycol spacer increases solubility and reduces aggregation.[3][4]
-
Versatility: Enables the attachment of a wide range of reporter molecules or functional groups.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the general procedure for labeling cell surface proteins on live mammalian cells.
Materials:
-
This compound
-
Mammalian cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 10 mM L-cysteine in PBS
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 80-90% confluency.
-
Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to the desired final concentration (e.g., 100 µM, 250 µM, 500 µM) in ice-cold PBS.
-
-
Labeling Reaction:
-
Add the diluted this compound solution to the cells.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.
-
-
Quenching:
-
Remove the labeling solution.
-
Wash the cells twice with ice-cold PBS.
-
Add the quenching solution (10 mM L-cysteine in PBS) and incubate for 10 minutes at 4°C to react with any unreacted bromoacetamide groups.
-
-
Final Wash:
-
Wash the cells three times with ice-cold PBS to remove excess quenching reagent.
-
The cells are now labeled with Boc-protected PEG8 linkers and are ready for downstream applications.
-
Protocol 2: Deprotection of Boc Group and Secondary Conjugation (Example with a Fluorescent Dye)
This protocol outlines the removal of the Boc protecting group and subsequent labeling with an amine-reactive fluorescent dye.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Deprotection Buffer: 2% Trifluoroacetic acid (TFA) in PBS, pH 7.4
-
Neutralization Buffer: 100 mM HEPES, pH 8.0
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)
-
DMSO
Procedure:
-
Boc Deprotection:
-
Resuspend the labeled cells in the Deprotection Buffer.
-
Incubate for 15 minutes on ice.
-
Pellet the cells by centrifugation (300 x g, 3 minutes) and discard the supernatant.
-
-
Neutralization:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in the Neutralization Buffer.
-
-
Secondary Labeling:
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in DMSO.
-
Add the fluorescent dye to the cell suspension at a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Wash and Analysis:
-
Wash the cells three times with PBS.
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Data Presentation
The following table summarizes the results of a typical cell surface labeling experiment using this compound, followed by secondary labeling with a fluorescent dye.
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 15.2 ± 2.1 | 98.5 ± 1.2 |
| 100 | 450.8 ± 25.6 | 97.1 ± 2.5 |
| 250 | 875.4 ± 42.1 | 96.5 ± 3.1 |
| 500 | 1250.6 ± 68.3 | 92.3 ± 4.0 |
Visualizations
Experimental Workflow
Caption: Workflow for cell surface protein labeling.
Chemical Reaction Pathway
Caption: Reaction of this compound with a protein thiol group.
References
Application Notes and Protocols for Monitoring Bromoacetamide Conjugation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamide is an alkylating agent commonly utilized for the covalent modification of cysteine residues in proteins and peptides. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the bromoacetamide, forming a stable thioether bond. Monitoring the kinetics of this conjugation is crucial for understanding reaction mechanisms, optimizing labeling conditions, and ensuring the desired specificity in applications ranging from proteomics to the development of antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed protocols and application notes for monitoring bromoacetamide conjugation kinetics using UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry.
General Considerations for Bromoacetamide Conjugation
The efficiency and specificity of bromoacetamide conjugation are influenced by several factors:
-
pH: The reaction rate is pH-dependent. Higher pH levels (>8) deprotonate the cysteine thiol group, increasing its nucleophilicity and reactivity. However, very high pH can also increase the reactivity of other nucleophilic residues like lysine, potentially leading to off-target modifications.[4] For optimal thiol selectivity, a pH range of 7.5 to 8.5 is often recommended.[4]
-
Temperature: Higher temperatures generally increase the reaction rate.[4] Reactions are typically conducted at a controlled temperature, such as room temperature or 37°C.[4]
-
Concentration: The molar ratio of bromoacetamide to the thiol-containing molecule is a critical parameter. A slight molar excess of the alkylating agent is often used, but high concentrations can lead to over-alkylation and non-specific modifications.[4][5]
-
Reducing Agents: Prior to alkylation, disulfide bonds within proteins must be reduced to free the cysteine thiols. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.[6][7] It is essential to quench or remove the reducing agent before adding the bromoacetamide to prevent it from reacting with the alkylating agent.
Technique 1: UV-Visible Spectroscopy
UV-Visible spectroscopy is an accessible method for monitoring the disappearance of free thiols, thereby indirectly measuring the progress of the conjugation reaction. This is typically achieved using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a colored product (2-nitro-5-thiobenzoate or TNB) that absorbs strongly at 412 nm.
Experimental Protocol
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer, e.g., 100 mM sodium phosphate, pH 7.5.
-
Analyte Solution: Dissolve the cysteine-containing peptide or protein in the reaction buffer to a known concentration (e.g., 100 µM).
-
Bromoacetamide Stock Solution: Prepare a concentrated stock solution of bromoacetamide (e.g., 10 mM) in the reaction buffer or an appropriate solvent like DMSO.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
-
Reaction Monitoring:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 412 nm.
-
In a cuvette, mix the analyte solution with the reaction buffer.
-
Initiate the reaction by adding a specific volume of the bromoacetamide stock solution to achieve the desired molar excess.
-
At discrete time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately add the aliquot to a separate cuvette containing the DTNB solution to quench the reaction and react with the remaining free thiols.
-
Record the absorbance at 412 nm for each time point.
-
-
Data Analysis:
-
The concentration of free thiols at each time point is proportional to the absorbance at 412 nm.
-
Plot the concentration of the conjugated product (which is the initial thiol concentration minus the remaining thiol concentration) versus time.
-
The initial reaction rate can be determined from the slope of this curve. The data can be fitted to appropriate kinetic models to determine the rate constant.[8]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| pH | 7.5 - 8.5 | [4] |
| Temperature | Room Temperature - 37°C | [4] |
| Bromoacetamide Molar Excess | 1.5x - 10x over thiols | [4] |
| Wavelength for Monitoring (indirect) | 412 nm (with DTNB) |
Technique 2: Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method for monitoring conjugation kinetics, particularly when using a bromoacetamide derivative linked to a fluorescent probe. The conjugation event can alter the fluorescence properties of the probe due to changes in its local environment.
Experimental Protocol
-
Reagent Preparation:
-
Fluorescent Probe: Select a suitable fluorescent probe functionalized with a bromoacetamide group (e.g., 5-(bromomethyl)fluorescein).[9]
-
Reaction Buffer: Prepare a buffer that does not interfere with the fluorescence of the chosen probe (e.g., 100 mM Tris-HCl, pH 8.0).
-
Analyte Solution: Dissolve the cysteine-containing molecule in the reaction buffer.
-
Probe Stock Solution: Prepare a concentrated stock of the fluorescent bromoacetamide probe in a solvent like DMSO.
-
-
Reaction Monitoring:
-
Set up a fluorometer with the appropriate excitation and emission wavelengths for the chosen probe.
-
In a fluorescence cuvette, add the analyte solution and reaction buffer.
-
Initiate the reaction by adding the fluorescent probe stock solution.
-
Record the fluorescence intensity over time. A continuous measurement is often possible.
-
-
Data Analysis:
-
The change in fluorescence intensity is correlated with the extent of conjugation.
-
Plot the fluorescence intensity versus time.
-
The kinetic parameters can be extracted by fitting the data to a suitable reaction model. The fluorescence quantum yield of the conjugated dye relative to the free dye can be used to quantify the product.[9]
-
Quantitative Data Summary
| Fluorescent Probe Moiety | Reactivity Note | Reference |
| Bromoacetamides | Slightly less reactive with thiols than iodoacetamides. | [9] |
| 5-(bromomethyl)fluorescein | Reacts more slowly with thiols but forms stronger thioether bonds. | [9] |
| Eosin Maleimide | Less fluorescent than fluorescein derivatives but a better photosensitizer. | [9] |
Technique 3: Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerful tool for confirming the covalent modification and identifying the specific site of conjugation. While not a real-time monitoring technique, it is invaluable for kinetic studies through time-course analysis.[1][10]
Experimental Protocol
-
Protein Preparation (if applicable):
-
Time-Course Alkylation:
-
Prepare a series of reaction tubes.
-
Initiate the alkylation by adding bromoacetamide to each tube (e.g., to a final concentration of 55 mM).[6]
-
Incubate the reactions in the dark at room temperature.[6]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in one of the tubes by adding a quenching agent like DTT to a final concentration of 20 mM.[4]
-
-
Sample Preparation for MS:
-
LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.[6]
-
Look for the mass shift corresponding to the bromoacetamide modification on cysteine-containing peptides. The modification adds a carboxyamidomethyl group.
-
Quantify the relative abundance of the modified versus unmodified peptides at each time point to determine the reaction progress.
-
Quantitative Data Summary: Mass Shifts of Common Alkylating Agents
| Alkylating Agent | Molar Mass ( g/mol ) | Mass Shift (on Cysteine) | Key Characteristics | Reference |
| Bromoacetamide | 137.97 | +57.02 Da | Thiol-reactive alkylating agent. | |
| Iodoacetamide (IAM) | 184.96 | +57.02 Da | High reactivity, most common agent, but prone to side reactions. | [6] |
| Iodoacetic acid (IAA) | 185.95 | +58.01 Da | Similar reactivity to IAM. | [6] |
| Chloroacetamide (CAA) | 93.51 | +57.02 Da | Alternative to iodine-containing reagents. | [7] |
| Acrylamide (AA) | 71.08 | +71.04 Da | Can yield better results with fewer side reactions. | [7] |
Visualizations
Caption: General experimental workflow for monitoring bromoacetamide conjugation kinetics.
Caption: Reaction mechanism of cysteine alkylation by bromoacetamide.
Caption: Key factors influencing bromoacetamide conjugation kinetics and outcomes.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Bromoacetamido-PEG8-Boc Conjugation
Welcome to the technical support center for Bromoacetamido-PEG8-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this linker in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker containing a bromoacetamide group, an 8-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] The bromoacetamide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins or peptides) to form a stable thioether bond. The PEG spacer enhances solubility and reduces steric hindrance.[3][4] The Boc-protected amine allows for subsequent deprotection and further modification, making this linker valuable in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1][5]
Q2: What is the primary advantage of using a bromoacetamide linker over a maleimide linker for thiol conjugation?
A2: The primary advantage of a bromoacetamide linker is the formation of a highly stable and irreversible thioether bond.[6] Maleimide-thiol conjugates, while also common, can be susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols present in biological systems.
Q3: What are the optimal pH conditions for the conjugation reaction?
A3: For selective conjugation to cysteine residues, a pH range of 7.5 to 8.5 is generally recommended. In this range, the thiol group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, while other potentially reactive groups like the amines on lysine residues are largely protonated and less reactive. At higher pH values, the risk of off-target reactions with amines increases.
Q4: How should I store the this compound linker?
A4: The linker should be stored at -20°C for long-term stability.[3][4][5]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in water, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][4]
Q6: How do I remove the Boc protecting group after conjugation?
A6: The Boc group is typically removed under acidic conditions. A common method is treatment with 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) for 0.5 to 2 hours at room temperature.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is too low, leading to incomplete deprotonation of the thiol group. 2. Oxidized Thiols: The thiol groups on the protein/peptide have formed disulfide bonds and are unavailable for reaction. 3. Insufficient Molar Excess of Linker: The concentration of the bromoacetamide linker is too low. 4. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Use a stable buffer system like HEPES or phosphate. 2. Reduce Disulfide Bonds: Pre-treat the protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT if not removed prior to conjugation as it will react with the linker. 3. Increase Molar Ratio: Increase the molar excess of the this compound linker relative to the thiol-containing molecule. A starting point of 10-20 fold molar excess is common.[] 4. Extend Reaction Time: Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) to determine the optimal duration. |
| Off-Target Labeling/Multiple Conjugations | 1. High pH: The reaction pH is too high (>8.5), leading to increased reactivity of other nucleophilic groups like amines (lysine, N-terminus). 2. High Molar Excess of Linker: A large excess of the linker can drive reactions with less reactive sites. | 1. Lower pH: Reduce the pH to the 7.5-8.0 range to improve selectivity for thiols. 2. Optimize Molar Ratio: Perform a titration experiment to find the lowest effective molar excess of the linker that provides sufficient conjugation without significant side products. |
| Incomplete Boc Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely remove the Boc group. 2. Short Deprotection Time: The reaction time is too short. 3. Poor Solubility: The conjugated molecule is not fully dissolved in the deprotection solvent. | 1. Increase Acid Concentration: Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[7] Alternatively, use a stronger acid system like 4M HCl in dioxane. 2. Extend Reaction Time: Monitor the deprotection reaction by LC-MS and extend the time as needed.[7] 3. Ensure Solubility: Ensure the conjugate is fully dissolved in the DCM before adding TFA. |
| Degradation of Conjugate | 1. Harsh Deprotection Conditions: Prolonged exposure to strong acid can lead to degradation of the peptide or protein. 2. Instability during Purification: The conjugate may be unstable at the pH or temperature used for purification. | 1. Optimize Deprotection: Use the mildest conditions and shortest time necessary for complete Boc removal. Perform the reaction at 0°C to room temperature.[7] 2. Purification Conditions: Use purification methods like size-exclusion chromatography (SEC) or reverse-phase HPLC with appropriate mobile phases and at a suitable temperature. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.
1. Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 50 mM HEPES or Phosphate buffer, pH 8.0, degassed.
-
Reducing Agent (optional): 10 mM TCEP solution.
-
Quenching Solution: 1 M N-acetyl-cysteine or mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving the linker.
2. Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add TCEP to a final concentration of 1 mM and incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect from light.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted peptide, excess linker, and quenching reagent.
-
Analysis: Characterize the purified conjugate by LC-MS to confirm the desired molecular weight.
Protocol for Boc Deprotection
1. Materials:
-
Purified Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (for precipitation)
2. Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
(Optional) Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to collect the pellet and wash with cold ether.
-
Alternatively, after evaporation, the resulting TFA salt can be used directly or neutralized by dissolving in a suitable buffer.
-
Data Summary
Table 1: Recommended Reaction Parameters for Bromoacetamide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol reactivity with selectivity over amines. |
| Molar Excess of Linker | 5x - 20x | Should be optimized to maximize yield while minimizing off-target reactions. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature may reduce side reactions but will require longer incubation times. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and reactivity of the specific thiol. |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG8-acid, 1698019-89-4 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG8-bromide, 2688072-12-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting non-specific binding of Bromoacetamido-PEG8-Boc
Welcome to the technical support center for Bromoacetamido-PEG8-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation experiments, with a specific focus on mitigating non-specific binding.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific problems you may encounter when using this compound.
Issue 1: High Non-Specific Binding of the Conjugate
Question: My final conjugate is showing high non-specific binding to surfaces or other proteins. How can I reduce this?
Answer: Non-specific binding is a common challenge in bioconjugation and can be influenced by several factors. Here's a step-by-step guide to troubleshoot and minimize this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobic Interactions | The Boc protecting group and the PEG linker itself can contribute to non-specific binding through hydrophobic interactions. Consider using blocking agents like Bovine Serum Albumin (BSA) or casein in your buffers to saturate non-specific binding sites on surfaces and other proteins.[1] The use of hydrophilic PEG spacers is known to reduce non-specific protein binding.[2] |
| Electrostatic Interactions | The overall charge of your biomolecule at the experimental pH can lead to electrostatic interactions with charged surfaces.[3] Adjusting the pH of your buffers or increasing the ionic strength with salts like NaCl can help to shield these charges and reduce non-specific binding. |
| Suboptimal Reaction pH | While the bromoacetamide group is selective for thiols, higher pH levels can increase reactivity with other nucleophilic groups like amines, potentially leading to off-target conjugation and increased non-specific binding.[4] Ensure your reaction is performed within the optimal pH range for thiol-selective conjugation (typically pH 7.5-8.5). |
| Excess Unreacted Reagent | Residual, unreacted this compound can bind non-specifically to proteins or surfaces in downstream applications. It is crucial to quench any excess reagent after the conjugation reaction is complete. |
| Contaminated Reagents or Buffers | Impurities in your protein sample or buffers can interfere with the conjugation reaction and contribute to background signal.[2] Ensure high purity of your starting materials and use freshly prepared, filtered buffers. |
Issue 2: Low Conjugation Efficiency
Question: I am observing a low yield of my desired conjugate. What could be the reason?
Answer: Low conjugation efficiency can stem from various factors related to your protein, the linker, or the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inaccessible Thiol Groups | The target thiol group on your protein may be buried within the protein's structure and inaccessible to the bromoacetamide linker. Consider gentle denaturation or using a longer PEG linker to improve accessibility. |
| Oxidized Thiol Groups | Thiol groups can oxidize to form disulfide bonds, which are unreactive towards bromoacetamide. Ensure your protein's thiol groups are reduced prior to conjugation using a reducing agent like DTT or TCEP. Remember to remove the reducing agent before adding the bromoacetamide reagent. |
| Incorrect Reagent Stoichiometry | The molar ratio of the bromoacetamide linker to your protein is critical. A low ratio may result in incomplete conjugation, while a very high ratio can lead to non-specific modifications. Perform a titration experiment to determine the optimal molar excess of the linker. |
| Suboptimal Reaction Conditions | The reaction kinetics can be affected by temperature and incubation time. While room temperature is often sufficient, optimizing these parameters for your specific system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between a bromoacetamide group and a thiol?
A1: The optimal pH for the reaction of a bromoacetamide group with a thiol is typically in the range of 7.5 to 8.5.[4] At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile, while minimizing the reactivity of other nucleophilic side chains like amines.
Q2: How can I quench the reaction and remove unreacted this compound?
A2: To quench the reaction, you can add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the bromoacetamide reagent. This will react with any remaining electrophilic bromoacetamide groups. Unreacted reagent and the quenched product can then be removed by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Q3: Can the bromoacetamide group react with other amino acid residues besides cysteine?
A3: While highly selective for thiols, the bromoacetamide group can exhibit some reactivity towards other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the epsilon-amino group of lysine, particularly at higher pH values (above 8.5).[4] To ensure specificity, it is crucial to control the reaction pH.
Q4: How can I quantify the extent of non-specific binding?
A4: An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify non-specific binding. In this assay, a surface is coated with a protein that should not interact with your conjugate. After blocking, the conjugate is added, and its non-specific binding is detected using an antibody against your protein of interest or the PEG linker. The signal generated is proportional to the amount of non-specific binding.
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general guideline for conjugating a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching solution (e.g., L-cysteine in reaction buffer)
-
Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in your protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but a 5 to 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 2-fold molar excess of the quenching solution (relative to the initial amount of the bromoacetamide reagent) and incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using SEC or dialysis.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: Quantification of Non-Specific Binding using ELISA
This protocol describes a method to quantify the non-specific binding of your conjugate.
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Irrelevant protein for coating (e.g., BSA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Your this compound conjugate
-
Primary antibody against your protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the irrelevant protein (e.g., 10 µg/mL BSA in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of your conjugate to the wells and incubate for 1-2 hours at room temperature. Include a negative control with no conjugate.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of non-specific binding.
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: A logical workflow for troubleshooting non-specific binding.
References
Technical Support Center: Bromoacetamide-Thiol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH and troubleshooting bromoacetamide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting bromoacetamide with a thiol group on a protein or peptide?
A1: The optimal pH for alkylating cysteine residues with bromoacetamide and similar haloacetyl reagents is typically in the range of 7.5 to 8.5.[1] The reaction rate increases significantly at higher pH values, with pH 9.0 also being effective.[2][3]
Q2: Why is the reaction pH so critical?
A2: The reactivity of the cysteine's thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[1][4] The pKa of a typical cysteine thiol group is around 8.3.[1] A pH at or slightly above this pKa ensures a higher concentration of the reactive thiolate species, leading to a more efficient alkylation reaction.[1]
Q3: Can I perform the reaction at a neutral pH (7.0)?
A3: While the reaction can proceed at neutral pH, it will be significantly slower compared to reactions at alkaline pH. Bromoacetamide's reactivity is more pronounced at a slightly higher pH.[5] For faster kinetics at neutral pH, N-ethylmaleimide is often a preferred reagent.[5]
Q4: What are the risks of performing the reaction at a very high pH (e.g., > 9.0)?
A4: While the reaction with thiols is faster at higher pH, the selectivity of bromoacetamide decreases. At pH values above 7.5, other nucleophilic groups, such as the ε-amino group of lysine and the imidazole group of histidine, can begin to compete with thiols for reaction with the bromoacetamide.[2][4] This can lead to non-specific labeling of your molecule.
Q5: How does the stability of the bromoacetamide-thiol bond compare to a maleimide-thiol bond?
A5: The thioether bond formed between bromoacetamide and a thiol is irreversible and highly stable.[5][] In contrast, the adduct formed between a maleimide and a thiol can be unstable under certain conditions and may undergo a reverse Michael reaction.[]
Q6: Can bromoacetamide react with other amino acid residues?
A6: Yes, besides the primary target (cysteine), bromoacetamide can react with other nucleophilic residues, especially under non-optimal conditions. These include histidine, lysine, and methionine.[1][4] These side reactions are more prevalent at higher pH.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | pH is too low: The concentration of the reactive thiolate anion is insufficient. | Increase the pH of the reaction buffer to the optimal range of 7.5-8.5. Ensure your buffer has sufficient capacity to maintain the pH.[1] |
| Reagent instability: Bromoacetamide can be unstable, especially in solution and when exposed to light. | Prepare fresh solutions of bromoacetamide before use. Store stock solutions in the dark. | |
| Non-Specific Labeling | pH is too high: Increased reactivity with other nucleophilic amino acid side chains (e.g., lysine, histidine). | Lower the reaction pH to the 7.5-8.5 range to improve selectivity for cysteine.[2] Consider using a lower molar excess of the bromoacetamide reagent. |
| Prolonged reaction time: Longer reaction times can increase the chance of side reactions. | Optimize the reaction time by monitoring the progress of the reaction. Quench the reaction once sufficient labeling of the target thiol has occurred. | |
| Inconsistent Results | Inaccurate pH measurement: The actual pH of the reaction mixture is different from the intended pH. | Calibrate your pH meter before use. Verify the pH of the final reaction mixture. |
| Oxidation of thiols: Free thiols can oxidize to form disulfides, which are unreactive with bromoacetamide. | If applicable, ensure that a reduction step to cleave disulfide bonds is complete before adding the bromoacetamide reagent.[] |
Data Presentation
Table 1: pH-Dependent Reactivity of Bromoacetamide with Nucleophiles
| pH | Target Residue | Relative Reactivity | Key Considerations |
| 6.5 | Cysteine (Thiol) | Low to Moderate | Reaction is slow; high selectivity for thiols. |
| 7.4 | Cysteine (Thiol) | Moderate to High | Good balance of reactivity and selectivity.[4] |
| 7.5 - 8.5 | Cysteine (Thiol) | High | Optimal range for efficient and selective labeling.[1] |
| > 8.5 | Cysteine (Thiol) | Very High | Fastest reaction rate, but decreased selectivity.[2][3] |
| > 7.5 | Lysine (ε-amino) | Low to Moderate | Potential for side reactions increases.[2] |
| > 6.0 | Histidine (imidazole) | Low to Moderate | Reactivity increases as pH surpasses the pKa of the imidazole ring.[4] |
Table 2: Comparison of Thiol-Reactive Reagents
| Reagent | Optimal pH Range | Bond Stability | Relative Reaction Rate at pH 7.0 |
| Bromoacetamide | 7.5 - 9.0 | Highly Stable (Irreversible Thioether)[5][] | Slower |
| Iodoacetamide | 7.5 - 8.5 | Highly Stable (Irreversible Thioether) | Slightly more reactive than bromoacetamide.[8] |
| N-ethylmaleimide | 6.5 - 7.5 | Less Stable (Reversible Michael Adduct)[] | Faster (approx. 1000x faster than with amines at pH 7.0)[][] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with Bromoacetamide
-
Protein Preparation:
-
Dissolve the protein containing a free thiol in a suitable buffer (e.g., phosphate, HEPES, bicarbonate) at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, perform a reduction step using a reducing agent like DTT or TCEP, followed by removal of the reducing agent (e.g., via dialysis or a desalting column).
-
-
Reaction Buffer Preparation:
-
Prepare a reaction buffer with a pH in the optimal range of 7.5-8.5. A common choice is 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5.
-
-
Bromoacetamide Solution Preparation:
-
Immediately before use, prepare a stock solution of bromoacetamide (e.g., 100 mM) in a water-miscible organic solvent like DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution. The exact excess will depend on the protein and may require optimization.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-100 mM. This will react with any excess bromoacetamide.
-
-
Purification:
-
Remove the excess bromoacetamide and quenching reagent by dialysis, size-exclusion chromatography, or a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm the extent of labeling using techniques such as mass spectrometry or by quantifying the remaining free thiols using Ellman's reagent (DTNB).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
How to remove unreacted Bromoacetamido-PEG8-Boc from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylation, specifically addressing the removal of unreacted Bromoacetamido-PEG8-Boc from a sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
A1: this compound is a PROTAC linker containing a polyethylene glycol (PEG) chain. It is used to conjugate molecules of interest. After a conjugation reaction, any unreacted this compound remains in the sample as an impurity. It is crucial to remove these unreacted linkers to ensure the purity of the final product and to prevent interference in downstream applications and analyses.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective methods for removing small, unreacted PEG reagents like this compound are based on size-based separation. These techniques include:
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[1]
-
Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.[2]
-
Precipitation: A method that selectively precipitates the larger target molecule, leaving the smaller unreacted PEG linker in the supernatant.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on several factors, including your sample volume, the size of your target molecule, the required purity, and available equipment. The table below provides a comparison to help you decide.
Data Presentation: Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Precipitation |
| Principle | Separation based on hydrodynamic volume. | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane.[3] | Differential solubility causing larger molecules to precipitate. |
| Estimated Removal Efficiency of Small PEG Linker | >99% | 95-99% | 90-98% |
| Typical Protein/Peptide Recovery | >95% | >90% | 85-95% |
| Processing Time | 30 minutes - 2 hours per sample | 12 - 48 hours | 2 - 6 hours |
| Scalability | Limited by column size | Easily scalable for various volumes | Highly scalable |
| Cost | High (instrumentation and columns) | Low to moderate (membranes and buffers) | Low (reagents) |
| Key Advantage | High resolution and purity | Simple, gentle, and cost-effective for buffer exchange | Rapid, scalable, and cost-effective for large volumes |
| Key Disadvantage | Sample dilution, potential for protein aggregation | Time-consuming, potential for sample loss | May require optimization, risk of co-precipitation of impurities |
Note: The quantitative data presented are estimates based on typical performance for the removal of small molecules from protein/peptide samples and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol outlines the steps for removing unreacted this compound using SEC.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent, with a fractionation range suitable for separating the target molecule from the ~618 Da PEG linker).
-
HPLC or chromatography system.
-
Mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample containing the PEGylated product and unreacted this compound.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a consistent flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be between 0.5% and 4% of the total column volume to ensure optimal resolution.[4]
-
Elution: Elute the sample with the mobile phase buffer at a constant flow rate. The larger PEGylated product will travel through the column more quickly and elute first, while the smaller, unreacted this compound will enter the pores of the stationary phase and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm for proteins.
-
Analysis: Analyze the collected fractions containing the purified product for purity and concentration.
Protocol 2: Dialysis
This protocol describes the removal of unreacted this compound using dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1-2 kDa, ensuring it is at least 3-6 times smaller than the target molecule to be retained).[5]
-
Dialysis buffer (at least 200-500 times the sample volume).[6]
-
Magnetic stirrer and stir bar.
-
Sample containing the PEGylated product and unreacted this compound.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer solution.
-
Sample Loading: Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely close the ends.
-
Dialysis: Immerse the sealed dialysis device in the dialysis buffer. Place the container on a magnetic stirrer and stir gently at 4°C.
-
Buffer Exchange: Dialyze for 2-4 hours. Change the dialysis buffer. Repeat the buffer exchange at least two more times over a period of 12-48 hours for efficient removal of the unreacted PEG linker.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified sample.
-
Analysis: Analyze the purified sample for the absence of the unreacted PEG linker and for the concentration of the final product.
Protocol 3: Precipitation
This protocol details the removal of unreacted this compound by precipitating the larger target molecule.
Materials:
-
Precipitating agent (e.g., cold acetone, ethanol, or a concentrated solution of a non-interfering salt like ammonium sulfate).
-
Sample containing the PEGylated product and unreacted this compound.
-
Centrifuge.
-
Resuspension buffer.
Procedure:
-
Precipitation: Slowly add the cold precipitating agent to the sample while gently vortexing. For example, add at least a 5-fold excess of chilled acetone.
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for at least 4 hours to overnight to allow for complete precipitation of the target molecule.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the precipitated product.
-
Supernatant Removal: Carefully decant the supernatant, which contains the soluble unreacted this compound.
-
Washing: Wash the pellet with a small volume of the cold precipitating agent to remove any residual unreacted PEG linker and centrifuge again.
-
Resuspension: After removing the supernatant from the wash step, allow the pellet to air dry briefly and then resuspend it in a suitable buffer.
-
Analysis: Analyze the resuspended product for purity and concentration.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor resolution between product and unreacted PEG | Flow rate is too high: Reduces the time for molecules to diffuse into and out of the pores. | Decrease the flow rate. Slower flow rates generally improve resolution.[7] |
| Inappropriate column length: A shorter column provides less separation. | Use a longer column or connect two columns in series to increase the resolution.[8] | |
| Sample volume is too large: Overloading the column leads to peak broadening. | Reduce the injection volume to 0.5-4% of the column volume.[4] | |
| Product appears aggregated (elutes in the void volume) | Harsh purification conditions: High pressure or inappropriate buffer can induce aggregation. | Reduce the flow rate to lower the pressure. Optimize buffer conditions (pH, ionic strength).[9] |
| Protein instability: The protein itself may be prone to aggregation at the concentration used. | Perform purification at a lower temperature (4°C). Add stabilizing agents like glycerol or arginine to the mobile phase.[9][10] | |
| Low product recovery | Non-specific binding to the column: The product may be interacting with the stationary phase. | Add a small amount of an organic modifier or increase the salt concentration in the mobile phase to reduce secondary interactions.[10] |
| Sample dilution: SEC is a non-concentrating technique. | Concentrate the collected fractions using ultrafiltration if necessary. |
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Inefficient removal of unreacted PEG | Insufficient dialysis time or buffer volume: Equilibrium is reached before complete removal. | Increase the dialysis time and the volume of the dialysis buffer (at least 200-500 times the sample volume). Perform multiple buffer changes.[3] |
| Inappropriate MWCO: The membrane pores are too small, hindering the diffusion of the PEG linker. | While the MWCO should be smaller than the product, ensure it is large enough for the small PEG linker to pass through freely. | |
| Sample loss | MWCO of the membrane is too large: The product is leaking through the membrane pores. | Select a dialysis membrane with an MWCO that is 3-6 times smaller than the molecular weight of your target molecule.[5] |
| Sample volume increased significantly | Osmotic imbalance: The osmolarity of the sample is higher than the dialysis buffer. | Ensure the dialysis buffer has a similar osmolarity to the sample's final desired buffer composition. |
| Dialysis membrane clogging | Precipitation of the sample on the membrane: The buffer conditions are not optimal for protein solubility. | Check the pH and ionic strength of the dialysis buffer to ensure the protein remains soluble.[11] |
Precipitation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete precipitation of the product | Insufficient precipitating agent: The concentration of the precipitating agent is not high enough to cause the protein to precipitate. | Increase the concentration of the precipitating agent. |
| Sub-optimal incubation time or temperature: Not enough time or an incorrect temperature for complete precipitation. | Increase the incubation time and ensure the temperature is optimal for precipitation (usually low temperatures). | |
| Low purity of the final product | Co-precipitation of impurities: Other components in the sample are precipitating along with the product. | Optimize the concentration of the precipitating agent. A fractional precipitation approach may be necessary. |
| Inefficient washing of the pellet: The pellet was not washed sufficiently to remove trapped impurities. | Perform one or more additional wash steps with the cold precipitating agent. | |
| Difficulty resuspending the pellet | Harsh precipitation conditions: The protein has denatured and aggregated irreversibly. | Use a less harsh precipitating agent or optimize the precipitation conditions. Resuspend the pellet in a buffer containing mild denaturants (e.g., low concentration of urea) if downstream applications permit. |
Visualizations
Caption: Workflow for Size Exclusion Chromatography (SEC).
Caption: Workflow for Dialysis.
Caption: Workflow for Precipitation.
References
- 1. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. What are the factors affecting the resolution in size exclusion chromatography? | AAT Bioquest [aatbio.com]
- 5. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 6. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Preventing Protein Aggregation After PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting protein aggregation following PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions and promoting aggregation.[1]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1][][4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1][4][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
-
Turbidity Measurements: An increase in the turbidity of the solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]
Q3: What are the first steps I should take to troubleshoot aggregation?
The initial approach to troubleshooting aggregation involves a systematic optimization of the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Aggregation is often a direct consequence of suboptimal reaction conditions. A systematic evaluation of key parameters is crucial.
Key Parameters to Optimize:
| Parameter | Recommended Range/Action | Rationale |
| Protein Concentration | Lower the concentration | Reduces the probability of intermolecular interactions. |
| PEG:Protein Molar Ratio | Titrate to find the lowest effective ratio | Minimizes excess PEG and potential for cross-linking. |
| pH | Screen a range of pH values around the protein's pI | Protein solubility is often lowest near its isoelectric point (pI). |
| Temperature | Perform the reaction at a lower temperature (e.g., 4°C) | Slows down the reaction rate, potentially favoring intramolecular modification.[1] |
| Buffer Composition | Test different buffer systems (e.g., phosphate, citrate, Tris) | Buffer components can influence protein stability. |
| PEG Addition | Add the activated PEG stepwise in small aliquots | A more controlled reaction can favor intramolecular modification.[1] |
Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing PEGylation reaction conditions.
Guide 2: Utilizing Stabilizing Excipients
If optimizing reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.
Commonly Used Stabilizing Excipients:
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Polyols (e.g., Sorbitol, Glycerol) | 5-20% (v/v) | Act as protein stabilizers. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions.[1][6][7] |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[1][6][7] |
Logical Flow for Selecting and Testing Excipients
Caption: Decision tree for selecting and testing stabilizing excipients.
Guide 3: Post-PEGylation Purification to Remove Aggregates
In some instances, aggregation may still occur. In such cases, downstream purification steps are necessary to remove the aggregates.
Purification Techniques for Aggregate Removal:
| Technique | Principle | Applicability |
| Size Exclusion Chromatography (SEC) | Separates based on size. | Effective for removing aggregates, unreacted protein, and free PEG.[][8] |
| Ion Exchange Chromatography (IEX) | Separates based on charge. PEGylation can alter the surface charge of the protein. | Can be used to separate PEGylated species from unreacted protein and aggregates.[][8][9] |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be effective as aggregates are often more hydrophobic than monomers.[][9] |
| Multimodal Chromatography (MMC) | Utilizes a combination of interactions (e.g., ionic, hydrophobic). | Can provide enhanced separation of aggregates from the desired product.[9] |
Experimental Workflow for Post-PEGylation Purification
Caption: Workflow for post-PEGylation purification to remove aggregates.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in the PEGylated protein solution and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Cuvettes (disposable or quartz)
-
PEGylated protein sample
-
Filtration device (0.22 µm syringe filter)
-
Reaction buffer
Methodology:
-
Sample Preparation:
-
Filter a small aliquot (typically 20-50 µL) of the PEGylated protein solution through a 0.22 µm syringe filter to remove dust and large particulates.
-
Dilute the filtered sample with filtered reaction buffer to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL, instrument dependent).
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Set the measurement parameters according to the manufacturer's instructions (e.g., laser wavelength, scattering angle, measurement duration).
-
-
Data Acquisition:
-
Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
The presence of a significant population of particles with a much larger hydrodynamic radius than the expected monomeric PEGylated protein indicates aggregation. A high PDI value also suggests the presence of multiple species, including aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantification of Aggregates
Objective: To separate and quantify the amount of aggregated, monomeric, and fragmented species in a PEGylated protein sample.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of the protein and its aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein sample
-
Unmodified protein standard
-
Molecular weight standards
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample onto the SEC column.
-
Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Run appropriate controls, including the unmodified protein and molecular weight standards, to aid in peak identification.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Aggregates will elute first (at a lower retention volume), followed by the monomeric PEGylated protein, and then any smaller species like unreacted protein or fragments.
-
Calculate the percentage of each species by dividing the area of the corresponding peak by the total area of all peaks.
-
This technical support center provides a foundational guide to addressing protein aggregation after PEGylation. For specific proteins and PEGylation chemistries, further optimization and tailored approaches may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them
Welcome to the technical support center for Bromoacetamido-PEG8-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains a bromoacetamide group, which is reactive towards sulfhydryl (thiol) groups, and a Boc-protected amine. The PEG8 linker is a hydrophilic spacer that increases the solubility of the molecule and the resulting conjugate in aqueous buffers.[1][2][3] Its primary application is in bioconjugation, specifically for linking molecules to cysteine residues in proteins and peptides.[4][5]
Q2: What is the primary advantage of using a bromoacetamide linker over a maleimide linker?
The primary advantage of a bromoacetamide linker is the stability of the resulting thioether bond.[][] Unlike the thioether bond formed from a maleimide-thiol reaction, the bond formed with a bromoacetamide is not susceptible to a reverse Michael addition reaction, making it more stable over time.[8]
Q3: At what pH should I perform my conjugation reaction with this compound?
For optimal selectivity for thiol groups, a pH range of 7.5 to 8.5 is recommended.[4] While the reaction with thiols is faster at higher pH values (e.g., pH 9.0) due to the deprotonation of the thiol to the more nucleophilic thiolate anion, this also increases the likelihood of side reactions with other nucleophilic amino acid residues such as lysine and histidine.[4][9][10]
Q4: Can this compound react with other amino acids besides cysteine?
Yes, under certain conditions, the bromoacetamide group can react with other nucleophilic amino acid residues. The general order of reactivity is Cysteine > Histidine > Lysine > Methionine.[4] These side reactions are more likely to occur at higher pH, with a large excess of the bromoacetamide reagent, and with longer reaction times.[4]
Q5: How should I store this compound?
It is recommended to store this compound at -20°C and protect it from moisture to prevent hydrolysis of the bromoacetamide group.[1][8] When preparing stock solutions, use an anhydrous solvent such as DMSO or DMF and use the solution fresh.[11]
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Low or no conjugation efficiency | Hydrolysis of the bromoacetamide group: The reagent may have been exposed to moisture during storage or handling. | Always bring the reagent to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. |
| Oxidation of thiols: The cysteine residues on your protein or peptide may have formed disulfide bonds. | Reduce the disulfide bonds using a reducing agent like DTT or TCEP prior to conjugation. Ensure the reducing agent is removed before adding the bromoacetamide reagent, as it will compete for reaction.[11] | |
| Suboptimal pH: The reaction buffer pH is too low for efficient reaction with the thiol group. | Increase the pH of the reaction buffer to between 7.5 and 8.5 to favor the formation of the more reactive thiolate anion.[4] | |
| Incorrect stoichiometry: The molar ratio of this compound to your thiol-containing molecule is too low. | Increase the molar excess of the bromoacetamide reagent. A 10-20 fold molar excess is a common starting point, but this may need to be optimized.[11] | |
| Presence of multiple products (heterogeneity) | Reaction with other nucleophilic amino acids (over-alkylation): The reaction conditions are promoting off-target reactions. | Lower the pH of the reaction buffer to below 8.5 to decrease the reactivity of other nucleophilic residues like lysine and histidine.[4][10] Reduce the molar excess of the bromoacetamide reagent.[4] Decrease the reaction time and/or temperature.[4] |
| Incomplete reaction: The reaction has not gone to completion, resulting in a mixture of starting material and product. | Increase the reaction time or the molar excess of the bromoacetamide reagent. Ensure the pH is optimal for the reaction. | |
| Precipitation during the reaction | Low solubility of the protein or conjugate: The modification may have altered the solubility of your protein. | The PEG8 linker is designed to increase solubility, but if precipitation occurs, consider adding a mild solubilizing agent or performing the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.5-8.5).[4] If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature. Remove the excess DTT using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as 2-mercaptoethanol or DTT can be added to react with any excess bromoacetamide reagent.
-
Purification: Purify the conjugate using standard chromatographic techniques such as reverse-phase HPLC.
-
Analysis: Characterize the final conjugate by mass spectrometry (e.g., LC-MS) to confirm successful conjugation and assess purity.
Protocol 2: Analysis of Side Reactions by Mass Spectrometry
-
Sample Preparation: After the conjugation reaction, quench any remaining reactive bromoacetamide with a thiol-containing quenching agent.
-
LC-MS Analysis: Analyze the crude reaction mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation:
-
Identify the mass of the desired singly-conjugated product.
-
Look for masses corresponding to multiple additions of the this compound reagent, which would indicate over-alkylation.
-
Search for masses that correspond to the modification of other amino acid residues. For example, the addition of the reagent to a histidine or lysine residue will result in a specific mass shift.
-
Compare the peak areas of the desired product and any side products to estimate the extent of the side reactions.
-
Visualizations
Caption: Desired reaction of this compound with a cysteine residue.
Caption: Common side reactions with histidine and lysine residues.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 2. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 3. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Bromoacetamido-PEG8-Boc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Bromoacetamido-PEG8-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional groups?
This compound is a heterobifunctional crosslinker.[1] It comprises three key chemical features:
-
A bromoacetamide group , which is reactive towards thiol groups (e.g., cysteine residues in proteins), forming a stable thioether bond.[2][3]
-
A polyethylene glycol (PEG) spacer of eight ethylene glycol units, which enhances solubility in aqueous media.[1][4][5]
-
A tert-butyloxycarbonyl (Boc) protected amine , which allows for subsequent deprotection under acidic conditions to reveal a primary amine for further conjugation.[3][5]
Q2: What are the primary challenges in characterizing this molecule?
The main challenges stem from the inherent properties of its constituent parts:
-
PEG Polydispersity: Although this is a discrete PEG8 linker, impurities with different numbers of PEG units can complicate analysis, leading to a distribution of molecular weights.
-
Reactivity of the Bromoacetamide Group: This group is susceptible to hydrolysis and can react with various nucleophiles, leading to degradation or side products if not handled correctly.
-
Mass Spectrometry Complexity: The PEG chain can lead to complex mass spectra with multiple charge states and potential for adduct formation.[6]
-
Chromatographic Behavior: The hydrophilic nature of the PEG chain can lead to poor retention on reverse-phase HPLC columns and potential for peak tailing.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability of the reagent, it should be stored at -20°C.[4][5][7] Once a solution is prepared (e.g., in DMSO), it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[8] Solutions should be used promptly after preparation to minimize degradation.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Discrepancies between observed and expected 1H NMR spectra.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | The broad peak from the PEG backbone can obscure other signals. Ensure the use of dry NMR solvent (e.g., CDCl₃, DMSO-d₆). The presence of a significant water peak may indicate sample degradation through hydrolysis. |
| Incomplete Synthesis | Look for residual starting materials, such as the Boc-protected PEG amine, which would lack the bromoacetyl signals. |
| Degradation | Hydrolysis of the bromoacetamide will result in the disappearance of the characteristic Br-CH₂- signal (around 3.8-4.0 ppm) and the appearance of a HO-CH₂- signal. |
| Impure Solvents | Residual solvent peaks from purification (e.g., ethyl acetate, hexane) may be present. |
Expected 1H NMR Data (in CDCl₃)
| Assignment | Expected Chemical Shift (ppm) |
| Boc group (-C(CH₃)₃) | ~1.44 (s, 9H) |
| PEG backbone (-O-CH₂-CH₂-) | ~3.64 (m, 32H) |
| Br-CH₂-CO- | ~3.8-4.0 (s, 2H) |
| Amide (-NH-) protons | Broad signals, may be hard to resolve |
Mass Spectrometry (MS)
Issue: Difficulty in identifying the correct molecular ion peak or complex spectra.
| Potential Cause | Troubleshooting Steps |
| Multiple Charge States | The PEG chain can promote the formation of multiply charged ions, especially with electrospray ionization (ESI). This can be simplified by using a charge-reducing agent. |
| Adduct Formation | Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). Compare the mass difference between major peaks to identify these. |
| Fragmentation | In-source fragmentation can occur. Check for fragments corresponding to the loss of the Boc group (-100 Da) or the bromoacetyl group. The repeating PEG unit loss is 44 Da.[9] |
| Polydispersity | If the starting PEG material was not monodisperse, you may see a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit). |
Expected Mass Spectrometry Data
| Species | Molecular Formula | Expected Monoisotopic Mass (m/z) |
| [M+H]⁺ | C₂₅H₄₈BrNO₁₁ | 618.55 |
| [M+Na]⁺ | C₂₅H₄₈BrNNaO₁₁ | 640.53 |
| [M-Boc+H]⁺ | C₂₀H₃₉BrNO₉ | 518.18 |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape, low retention, or unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Low Retention on RP column | Due to the hydrophilicity of the PEG chain, the compound may elute in or near the solvent front. Use a column with a less hydrophobic stationary phase (e.g., C4 or C8) or consider HILIC.[10] |
| Peak Tailing | The amine and amide groups can interact with residual silanols on the silica backbone of the column. Add a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to improve peak shape. |
| Multiple Peaks | This could be due to impurities from the synthesis, degradation products (e.g., hydrolyzed bromoacetamide), or PEG oligomers with different chain lengths. |
| Sample Overload | Broad or fronting peaks can be a sign of injecting too much sample. Reduce the injection volume or sample concentration. |
Experimental Protocols
General Protocol for 1H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts and integrations to the expected values.
General Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or DMSO). Dilute to 10-100 µg/mL in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 214 nm and/or Charged Aerosol Detector (CAD).[11]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Analysis: Look for the expected molecular ion peaks and common adducts.
-
Visualizations
Caption: A typical workflow for the synthesis and characterization of this compound.
Caption: A decision tree for troubleshooting common characterization issues.
References
- 1. Bromoacetamido-PEG4-NHS ester, 1260139-70-5 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 4. Bromoacetamido-PEG8-acid, 1698019-89-4 | BroadPharm [broadpharm.com]
- 5. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analysis of PEG - Chromatography Forum [chromforum.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing the Stability of Bromoacetamide-Linked Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with bromoacetamide-linked bioconjugates. Our goal is to help you improve the stability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is the thioether bond formed between bromoacetamide and a cysteine residue?
The thioether bond formed via the reaction of bromoacetamide with a cysteine thiol group is generally considered highly stable and essentially irreversible under typical physiological conditions.[1][2] Unlike maleimide-based bioconjugates that can undergo a retro-Michael reaction, the carbon-sulfur bond created by haloacetamides is robust and not prone to cleavage.[1]
Q2: What are the primary instability concerns with bromoacetamide-linked bioconjugates?
While the thioether linkage itself is very stable, instability or heterogeneity in your bioconjugate preparation can arise from:
-
Off-target reactions: Bromoacetamide can react with other nucleophilic amino acid residues besides cysteine, such as histidine, lysine, and the N-terminal amino group.[3] This is more likely to occur at higher pH values.[3]
-
Over-alkylation: Using an excessive amount of the bromoacetamide reagent can lead to multiple modifications on a single protein, resulting in a heterogeneous product.[3]
-
Instability of other linker components: If your bromoacetamide reagent is part of a larger linker molecule, other chemical bonds within the linker, such as amide bonds or other functional groups, could have different stability profiles.[1] However, amide bonds are generally very stable under physiological conditions.[1]
Q3: How does pH affect the stability and specificity of the bromoacetamide conjugation reaction?
pH is a critical parameter. The reaction rate is dependent on the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, which is favored at alkaline pH (typically pH 8.0 and above).[3] However, higher pH also increases the reactivity of other nucleophilic groups, such as the amino groups of lysine, which can lead to more off-target reactions.[3] For optimal thiol selectivity, a pH range of 7.5 to 8.5 is generally recommended.[3]
Q4: Can bromoacetamide-linked bioconjugates be cleaved in a biological environment?
The thioether bond is highly stable and not susceptible to cleavage by endogenous thiols like glutathione, which can be a problem for maleimide-based conjugates.[1] While some linkers can be designed to be cleavable under specific conditions (e.g., enzymatic cleavage), the inherent linkage formed by bromoacetamide is robust.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Bioconjugate
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to facilitate the formation of the reactive thiolate anion.[3] |
| Insufficient Reagent | While avoiding large excess is crucial, ensure a sufficient molar ratio of the bromoacetamide reagent to the thiol groups. A starting point is often a 1.5-fold molar excess.[3] |
| Short Reaction Time | The reaction may not have proceeded to completion. Perform a time-course study to determine the optimal reaction duration.[3] |
| Incorrect Temperature | Reactions are typically carried out at room temperature or 37°C.[3] Ensure consistent temperature control. |
Issue 2: Heterogeneous Product Mixture (Multiple Peaks on LC-MS)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Over-alkylation | Reduce the molar excess of the bromoacetamide reagent. Titrate the reagent concentration to find the lowest amount that provides a high yield of the desired product with minimal side products.[3] |
| Off-target Reactions | Lower the reaction pH to be more selective for the more nucleophilic cysteine thiol group. A pH closer to 7.5 may reduce reactions with histidines and lysines.[3] |
| Reaction Time Too Long | Extended reaction times can promote the modification of less reactive sites. Optimize the reaction time by quenching the reaction at different time points and analyzing the product mixture.[3] |
Issue 3: Loss of Protein Function After Conjugation
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Modification of a Critical Residue | If the cysteine or another modified residue is in an active site or a region important for protein conformation, conjugation can impact function. If possible, use a protein variant with a cysteine engineered into a less critical region. |
| Over-alkylation | Multiple modifications can alter the protein's structure and function.[3] Reduce the bromoacetamide concentration and reaction time.[3] |
Comparative Stability of Linkage Chemistries
The choice of conjugation chemistry is critical for the in vivo stability of a bioconjugate. Haloacetamides, like bromoacetamide, and maleimides are two of the most common reagents for cysteine-specific conjugation.[1]
| Linker Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides.[1] |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo a retro-Michael reaction, leading to deconjugation. Susceptible to exchange reactions with abundant thiols like albumin. Stability can be improved by hydrolysis of the succinimide ring or using next-generation maleimides.[1][4][5] |
| Sulfone | Thioether | High | Forms a stable thioether bond, offering an alternative to maleimides with improved stability.[1] |
Experimental Protocols
Protocol 1: Optimizing Bromoacetamide Reagent Concentration
Objective: To determine the optimal concentration of a bromoacetamide reagent that maximizes the yield of the desired mono-conjugated product while minimizing over-alkylation.
Methodology:
-
Preparation: Prepare a stock solution of your protein with a known concentration of thiol groups in a suitable buffer (e.g., PBS, pH 7.5-8.5). Prepare a stock solution of the bromoacetamide reagent in a compatible solvent (e.g., DMSO).
-
Reaction Setup: Set up a series of reactions with a constant protein concentration and varying molar equivalents of the bromoacetamide reagent (e.g., 1, 1.5, 2, 5, and 10 equivalents per thiol).
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature) for a fixed amount of time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent such as dithiothreitol (DTT) to a final concentration of 20 mM.[3]
-
Analysis: Analyze each reaction mixture by LC-MS to determine the relative abundance of the unmodified protein, the desired mono-conjugated product, and any over-alkylated species.
-
Determination of Optimal Concentration: Identify the lowest concentration of the bromoacetamide reagent that provides the highest yield of the mono-alkylated product with the lowest amount of over-alkylation.[3]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the bromoacetamide-linked bioconjugate in human plasma over time.
Methodology:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of your purified bioconjugate.
-
Incubation: Spike the pre-warmed plasma with the bioconjugate stock solution to a final concentration (e.g., 10 µM). Incubate the sample at 37°C.[1]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.[1]
-
Quenching and Protein Precipitation: Immediately quench the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile) containing an internal standard. This will precipitate plasma proteins.[1]
-
Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for analysis.[1]
-
LC-MS Analysis: Use a suitable LC-MS method to separate and quantify the intact bioconjugate relative to the internal standard.[1]
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero. Plot the percentage of remaining conjugate against time to determine the stability profile.[1]
Visualizations
Caption: Workflow for optimizing bromoacetamide reagent concentration.
Caption: Comparative stability pathways in plasma.
References
PROTAC Synthesis Technical Support Center: A Troubleshooting Guide for PEG Linkers
Welcome to the PROTAC Synthesis Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC synthesis yield consistently low?
Low yields in multi-step PROTAC synthesis can arise from several factors. A systematic evaluation of each step is crucial for diagnosis.[1]
-
Starting Material Integrity: Verify the purity and identity of your E3 ligase ligand, target protein ligand, and PEG linker using methods like NMR or LC-MS. Ensure that the linker has not degraded during storage.[1]
-
Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis. Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress closely using LC-MS.[1]
-
Side Reactions: Unwanted side reactions can consume starting materials and complicate purification.
-
Purification Losses: PROTACs with PEG linkers can be challenging to purify due to their high polarity, leading to significant product loss.[1]
Q2: I'm observing a major side product at approximately twice the mass of my intermediate. What is it and how can I prevent it?
This observation strongly suggests the formation of a disulfide bond, resulting in a dimer of your thiol-containing intermediate. This "capped" intermediate is unreactive in the subsequent reaction step, thereby reducing your yield.[1]
Prevention Strategies:
-
Thiol Protection: The most effective way to prevent disulfide bond formation is to protect the thiol group before amide coupling. A trityl (Trt) group is a common choice and can be removed under mild acidic conditions before the final coupling step.[1]
-
Inert Atmosphere: If you proceed with an unprotected thiol, it is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and to degas all solvents to minimize exposure to oxygen.[1]
-
Reducing Agents: The addition of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture can help prevent oxidation. However, be aware that TCEP can sometimes interfere with certain coupling chemistries.[1]
Q3: My LC-MS analysis shows complete conversion, but I'm struggling to isolate my PROTAC during purification. What's going wrong?
This is a common issue when working with PROTACs containing PEG linkers. The high polarity imparted by the PEG chain can cause the molecule to adhere strongly to normal-phase silica gel, resulting in streaking, poor separation, and low recovery.[1]
Solution:
-
Reverse-Phase Preparative HPLC (RP-HPLC): This is the standard and most effective method for purifying polar molecules like PEGylated PROTACs. Use a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid, to achieve good separation.[1]
Q4: My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?
While PEG linkers are used to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the properties of the entire molecule, including the target ligand and the E3 ligase ligand.[2][3] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[3]
Troubleshooting Strategies:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, use co-solvents such as PEG-400 to improve solubility.[3]
-
pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be dependent on the pH of the solution. Adjusting the pH of your buffer can significantly increase solubility.[3]
-
Formulation Strategies: For in vivo studies, consider more advanced formulation approaches.
Q5: How does the length of the PEG linker affect the efficacy of my PROTAC?
The linker is not just a passive spacer; its length and composition are critical determinants of PROTAC efficacy.[2][4] The linker must be long enough to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, but not so long that it leads to an unstable or unproductive complex.[4][5] The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[4][5] Excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.[5]
Troubleshooting Guide
This table summarizes common issues encountered during PROTAC synthesis with PEG linkers and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Low reaction conversion | Inefficient amide coupling. | Use fresh, high-quality coupling reagents (e.g., HATU). Optimize the solvent (NMP is often a good choice). Add a non-nucleophilic base like DIPEA.[1] |
| Multiple unidentified products | Side reactions or product degradation. | Protect reactive functional groups, such as thiols.[1] Work under an inert atmosphere to prevent oxidation.[1] |
| Major peak at ~2x mass of intermediate | Thiol oxidation leading to disulfide dimer formation. | Protect the thiol group (e.g., with a trityl group).[1] Rigorously exclude oxygen from the reaction.[1] |
| Product loss during purification | High polarity of the PEGylated PROTAC. | Use reverse-phase preparative HPLC (RP-HPLC) for purification instead of normal-phase column chromatography.[1] |
| Poor aqueous solubility of final PROTAC | High molecular weight and lipophilicity of the overall molecule. | Prepare a concentrated stock in DMSO and use co-solvents (e.g., PEG-400) for aqueous dilutions.[3] Adjust the pH of the buffer if the PROTAC has ionizable groups.[3] |
| Low degradation efficacy (high DC50) | Suboptimal linker length. | Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length for ternary complex formation.[5] |
Quantitative Data Summary
The length of the PEG linker significantly impacts the physicochemical properties and biological activity of PROTACs. The following tables provide illustrative data compiled from various sources in the literature.
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data is illustrative and compiled from various sources in the literature.[6] |
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.[1]
-
Add the amine-terminated PEG linker (1.1 eq).[1]
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[1]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[1]
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[]
Protocol for Thiol Protection and Deprotection
Protection (Tritylation):
-
Dissolve the thiol-containing PEG linker in DCM.
-
Add trityl chloride (Trt-Cl) and a non-nucleophilic base like triethylamine (TEA).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the Trt-protected linker by column chromatography.
Deprotection:
-
Dissolve the Trt-protected intermediate in DCM.[1]
-
Add triethylsilane (TES, 5-10 eq) and trifluoroacetic acid (TFA, 2-5% v/v).[1]
-
Stir for 1-2 hours at room temperature.[1]
-
Remove the volatile reagents under reduced pressure.[1]
Visualizing Experimental Workflows
PROTAC Synthesis and Evaluation Workflow
Caption: A typical workflow for PROTAC synthesis and evaluation.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting logic for low PROTAC synthesis yield.
PROTAC Mechanism of Action
Caption: The mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Site-Specific Labeling of Proteins with Bromoacetamido-PEG8-Boc by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving site-specific protein modification is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Bromoacetamido-PEG8-Boc is a chemical probe that allows for the covalent labeling of specific amino acid residues, primarily cysteines. The confirmation of successful and specific labeling is paramount, and mass spectrometry stands as the gold standard for this verification.
This guide provides a comparative overview of the use of this compound for site-specific protein labeling and its confirmation by mass spectrometry. We will objectively compare its performance with alternative labeling strategies, supported by experimental data and detailed protocols.
Comparison of Cysteine-Specific Labeling Reagents
The selection of a labeling reagent is dictated by the specific experimental goals, including desired reactivity, stability of the resulting bond, and the pH of the reaction environment. Bromoacetamides and maleimides are two of the most common classes of reagents for targeting cysteine residues.
| Feature | This compound (Bromoacetamide) | Maleimide-PEG Reagents |
| Target Residue | Cysteine (via alkylation of the sulfhydryl group) | Cysteine (via Michael addition to the maleimide double bond) |
| Reaction pH | More reactive at slightly alkaline pH (7.5-8.5) | More reactive at neutral pH (6.5-7.5)[1] |
| Bond Stability | Forms a stable, irreversible thioether bond[2] | The resulting thioether bond can undergo retro-Michael addition, leading to potential reversibility[] |
| Specificity | High specificity for cysteine thiols | High specificity for cysteine, but can show some off-target reactivity with lysines at higher pH[2] |
| Reaction Kinetics | Generally slower reaction rates compared to maleimides at neutral pH[1] | Faster reaction rates at neutral pH[2] |
| Hydrolytic Stability | Stable in aqueous solutions | Susceptible to hydrolysis (ring-opening) which inactivates the reagent[2] |
Experimental Protocols
Achieving site-specific labeling requires careful planning and execution of the experimental workflow. This often begins with protein engineering to introduce a uniquely reactive cysteine residue at the desired location.
Site-Directed Mutagenesis to Introduce a Labeling Site
To ensure labeling occurs at a single, predetermined site, it is often necessary to first modify the target protein's gene to encode a cysteine residue at the desired position, especially if the wild-type protein contains multiple native cysteines or none in an accessible location.
Protocol:
-
Primer Design: Design mutagenic primers that contain the desired codon change to introduce a cysteine residue. These primers should have a melting temperature (Tm) above 78°C and be between 28 and 40 bases in length.[4]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.[5]
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[5]
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.[5]
-
Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation.[6]
Protein Expression and Purification
Once the mutated plasmid is confirmed, the protein needs to be expressed and purified.
Protocol:
-
Expression: Transform the plasmid into an appropriate bacterial or eukaryotic expression host. Induce protein expression under optimal conditions (e.g., temperature, induction agent concentration).
-
Lysis: Harvest the cells and lyse them using mechanical or chemical methods to release the protein.
-
Purification: Purify the target protein using affinity chromatography (e.g., His-tag, GST-tag), followed by size-exclusion and/or ion-exchange chromatography to achieve high purity.
Site-Specific Labeling with this compound
Protocol:
-
Protein Preparation: Ensure the purified protein is in a suitable buffer, such as phosphate or HEPES, at a pH of 7.5-8.5. The buffer should be free of thiol-containing reagents like DTT or β-mercaptoethanol. If the protein has been stored in a buffer with reducing agents, they must be removed by dialysis or buffer exchange.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the this compound solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial labeling reagent concentration.
-
Purification of Labeled Protein: Remove the excess labeling reagent and quenched reagent by dialysis, buffer exchange, or size-exclusion chromatography.
Mass Spectrometry Analysis for Confirmation
Mass spectrometry is used to confirm the successful labeling of the target protein and to verify the site of modification.
Protocol:
-
Intact Mass Analysis:
-
Analyze the purified labeled protein by ESI-MS.
-
Compare the mass spectrum of the labeled protein to that of the unlabeled protein. A mass shift corresponding to the mass of the this compound moiety (618.55 Da) will confirm successful labeling.
-
-
Peptide Mapping to Confirm Site-Specificity:
-
Proteolytic Digestion: Digest the labeled protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides. The peptide containing the modified cysteine will show a mass increase corresponding to the labeling reagent. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact site of modification.
-
Data Presentation
The results of the mass spectrometry analysis can be summarized to clearly present the evidence for site-specific labeling.
Table 1: Intact Mass Analysis Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unlabeled Protein | 25,000.0 | 25,000.2 | - |
| Labeled Protein | 25,618.6 | 25,618.8 | 618.6 |
Table 2: Peptide Mapping Data from LC-MS/MS Analysis
| Peptide Sequence | Modification | Expected Mass (Da) | Observed Mass (Da) |
| Tryptic Peptide 1 | Unmodified | 1542.8 | 1542.8 |
| Tryptic Peptide 2 (with Cys) | Unmodified | 1876.9 | 1877.0 |
| Tryptic Peptide 2 (with Cys) | Bromoacetamido-PEG8 | 2495.5 | 2495.6 |
| Tryptic Peptide 3 | Unmodified | 2105.1 | 2105.2 |
Conclusion
Site-specific labeling of proteins with reagents like this compound is a powerful technique in modern bioscience research and drug development. The choice of labeling reagent should be carefully considered based on the specific application. Bromoacetamides offer the advantage of forming highly stable thioether bonds, making them an excellent choice for applications requiring long-term stability. Confirmation of site-specific labeling by mass spectrometry is a critical quality control step, providing unambiguous evidence of successful and precise modification. The protocols and comparative data presented in this guide offer a framework for researchers to successfully implement and validate site-specific protein labeling in their own work.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. bioinnovatise.com [bioinnovatise.com]
- 6. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
A Head-to-Head Comparison: Bromoacetamido-PEG8-Boc vs. Maleimide-PEG8-Boc for Thiol-Specific Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker chemistry is paramount to the success of their endeavors. The covalent attachment of molecules to proteins, peptides, and other biomolecules requires a careful balance of reactivity, selectivity, and stability. Among the most common strategies for targeting cysteine residues is the use of thiol-reactive linkers. This guide provides an in-depth, data-driven comparison of two prominent thiol-reactive linkers: Bromoacetamido-PEG8-Boc and Maleimide-PEG8-Boc.
This comparison will delve into the chemical properties, reaction kinetics, stability of the resulting conjugates, and potential side reactions associated with each linker. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Key Performance Characteristics at a Glance
| Feature | This compound | Maleimide-PEG8-Boc |
| Reactive Group | Bromoacetamide | Maleimide |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Michael Addition |
| Optimal pH Range | 7.5 - 9.0[1][2] | 6.5 - 7.5[3][4][5] |
| Reaction Rate | Slower[2][3] | Faster (approx. 1000x faster than reaction with amines at pH 7.0)[3][4][5] |
| Bond Formed | Thioether | Thiosuccinimide ether |
| Bond Stability | Highly Stable, Irreversible[4] | Reversible (prone to retro-Michael reaction and thiol exchange)[6] |
| Selectivity | High for thiols, but can react with other nucleophiles at higher pH[1] | Highly selective for thiols within the optimal pH range[3][4][5] |
| Key Side Reactions | Potential for reaction with other nucleophilic residues (e.g., histidine, lysine) at higher pH. | Hydrolysis of the maleimide ring, retro-Michael reaction leading to deconjugation, and reaction with amines at pH > 7.5.[3][6] |
Delving Deeper: A Comparative Analysis
The fundamental difference between bromoacetamide and maleimide linkers lies in their reaction mechanism and the stability of the resulting covalent bond.
Reactivity and Reaction Conditions:
Maleimide-PEG8-Boc reacts with thiols via a Michael addition, a reaction that proceeds rapidly at a near-neutral pH of 6.5-7.5.[3][4][5] This rapid reaction kinetic is a significant advantage, often allowing for complete conjugation with a smaller excess of the labeling reagent.[4] The reaction rate of maleimides with thiols at pH 7.0 is approximately 1,000 times faster than its reaction with amines, highlighting its high selectivity within this optimal pH window.[3][5]
In contrast, this compound reacts through a nucleophilic substitution (alkylation) reaction, which is generally slower and requires a slightly more basic pH range of 7.5-9.0 to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity.[1][2] While highly selective for thiols, the increased pH required for the bromoacetamide reaction can increase the likelihood of side reactions with other nucleophilic amino acid residues such as histidine and lysine.[1]
Stability of the Conjugate:
A critical point of differentiation is the stability of the formed conjugate. The thioether bond resulting from the reaction of a bromoacetamide with a thiol is highly stable and considered essentially irreversible under physiological conditions.[4] This robust stability is a significant advantage for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates (ADCs).
Conversely, the thiosuccinimide ether linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[6] This can lead to the exchange of the conjugated payload to other molecules, potentially causing off-target effects.[6] The stability of the maleimide conjugate can be influenced by the specific cysteine residue it is attached to.[4] It is also worth noting that the maleimide ring itself can undergo hydrolysis, especially at higher pH, rendering it inactive for conjugation.[6]
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for both bromoacetamide and maleimide conjugation with a cysteine residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
A Researcher's Guide to Cysteine Modification: Evaluating Alternatives to Bromoacetamide Chemistry
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone technique in chemical biology. It enables the development of antibody-drug conjugates (ADCs), the study of protein function, and the discovery of novel therapeutics. Bromoacetamide and the more common iodoacetamide have long been workhorses for cysteine alkylation. However, their limitations, including potential off-target reactivity, have spurred the development of a diverse toolkit of alternative reagents. This guide provides an objective comparison of key alternatives to bromoacetamide, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Comparative Analysis of Cysteine Modification Reagents
The choice of a reagent for cysteine modification is critical and depends on the experimental goals, such as reaction speed, specificity, and the stability of the final conjugate. Below is a summary of the performance of several common alternatives compared to bromoacetamide.
| Feature | Bromoacetamide | Iodoacetamide | Maleimides | Vinyl Sulfones | Ynamides |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition | Michael Addition | Hydrothiolation |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Selectivity | Moderate; can react with other nucleophiles (Met, Lys, His).[1] | Moderate; known to alkylate Met, Lys, His, Asp, Glu, Tyr, and N-terminus.[1] | High for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 8.5.[2][3] | High for thiols, especially under slightly alkaline conditions.[4][5] | Reported to be superior to iodoacetamide with much higher specificity for Cys.[6] |
| Optimal pH | ~8.0 | ~8.0[7] | 6.5 - 7.5[2] | 7.0 - 9.0[5] | Basic conditions (e.g., pH 8)[6][8] |
| Reaction Kinetics | Reactivity is considered comparable to iodoacetamide.[1] | High; ~0.6 M⁻¹s⁻¹ (at pH 7).[1] | Rapid kinetics at or slightly below neutral pH.[9] | Generally slower than maleimides.[3] | N/A |
| Adduct Stability | Stable Thioether Bond | Stable Thioether Bond | Susceptible to retro-Michael reaction (reversibility), especially in the presence of other thiols.[8][10] Hydrolysis of the succinimide ring can increase stability.[8][10] | Stable Thioether Bond[11] | Stable Conjugate[8] |
| Key Advantage | Effective alkylating agent. | Well-characterized, high reactivity.[1] | High selectivity and rapid kinetics under mild, near-neutral pH conditions.[9][12] | Forms highly stable adducts; stable in aqueous solution.[4] | High chemo- and regio-selectivity; conjugate shows remarkable stability.[8] |
| Key Disadvantage | Potential for off-target reactions.[1] | Significant potential for off-target modifications.[1] | Adduct instability can lead to conjugate release or exchange.[8][10] Side reactions like thiazine rearrangement can occur with N-terminal cysteines.[9][12] | Slower reaction rates compared to maleimides.[3] | Newer chemistry, less established than other methods. |
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical reactions is crucial for troubleshooting and optimizing conjugation protocols. The following diagrams illustrate the mechanisms for the most common cysteine modification chemistries.
Figure 1: SN2 reaction of a cysteine thiolate with bromoacetamide.
Figure 2: Michael addition reaction between a cysteine thiolate and a maleimide.
Figure 3: Michael addition reaction between a cysteine thiolate and a vinyl sulfone.
Experimental Workflow
A typical quantitative proteomics workflow to analyze cysteine modifications involves several key steps, from sample preparation to data analysis.
Figure 4: General workflow for quantitative analysis of cysteine modifications.
Experimental Protocols
The following are generalized protocols for cysteine modification. Optimal conditions, including reagent concentration, temperature, and incubation time, may vary depending on the specific protein and reagent used and should be optimized accordingly.
Protocol 1: Alkylation with Haloacetamides (Bromoacetamide/Iodoacetamide)
This protocol is adapted for standard proteomics workflows.
-
Protein Reduction :
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
-
Alkylation :
-
Prepare a fresh stock solution of bromoacetamide or iodoacetamide (e.g., 500 mM in the same buffer). Iodoacetamide solutions are light-sensitive and should be prepared fresh.[1]
-
Add the alkylating agent to the reduced protein sample to a final concentration of 15-55 mM.[1] A 2-5 fold molar excess over the reducing agent is common.
-
Incubate in the dark at room temperature. Recommended incubation is 30-45 minutes for bromoacetamide and 20-30 minutes for iodoacetamide.[1]
-
-
Quenching :
-
Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to scavenge any unreacted alkylating agent.
-
-
Downstream Processing :
-
The alkylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.[13]
-
Protocol 2: Modification with Maleimides
This protocol is designed to maximize selectivity for cysteine residues.
-
Protein Preparation :
-
If necessary, reduce disulfide bonds as described in Protocol 1, Step 1. It is crucial to remove the reducing agent (e.g., via a desalting column) before adding the maleimide reagent, as it will compete for the reagent.
-
Buffer exchange the protein into a slightly acidic to neutral buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).[2] Avoid amine-containing buffers like Tris, as they can react with maleimides at higher pH.
-
-
Conjugation :
-
Dissolve the maleimide-functionalized reagent in a compatible solvent (e.g., DMSO or DMF) and add it to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate for 1-2 hours at room temperature or 4°C overnight. The reaction is typically rapid.[9]
-
-
Quenching and Purification :
-
Add a low molecular weight thiol (e.g., free cysteine or 2-mercaptoethanol) to quench any unreacted maleimide.
-
Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or a desalting column.
-
Protocol 3: Modification with Vinyl Sulfones
This protocol is suitable for creating stable bioconjugates.
-
Protein Preparation :
-
Prepare the protein sample as described in Protocol 2, Step 1.
-
The reaction is often performed under neutral to slightly alkaline conditions (pH 7-9) to facilitate the Michael addition.[5]
-
-
Conjugation :
-
Add the vinyl sulfone reagent to the protein solution. Due to slower reaction kinetics compared to maleimides, a higher molar excess or longer incubation times may be necessary.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C. Monitor the reaction progress if possible.
-
-
Purification :
-
As the reaction forms a stable, irreversible bond, quenching is not typically required.
-
Purify the conjugated protein from excess reagent using standard methods like dialysis or chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Bromoacetamido-PEG8-Boc Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibodies labeled with Bromoacetamido-PEG8-Boc and alternative conjugation chemistries. It includes detailed experimental protocols, quantitative data for comparison, and visualizations to aid in the understanding of the underlying processes.
Introduction to Antibody Labeling Chemistries
The covalent attachment of molecules, such as polyethylene glycol (PEG), to antibodies can enhance their therapeutic properties by improving solubility, stability, and pharmacokinetic profiles. The choice of linker chemistry is critical as it influences the stability of the conjugate and its biological activity. This guide focuses on this compound, a heterobifunctional linker designed for conjugation to cysteine residues, and compares it with commonly used maleimide-based linkers.
This compound contains a bromoacetamide group that reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. The PEG8 spacer enhances hydrophilicity, and the Boc (tert-butyloxycarbonyl) group protects an amine, which can be deprotected for subsequent modifications if required.
Maleimide-based linkers are a popular alternative, reacting with thiols via a Michael addition. While the reaction is rapid and efficient at neutral pH, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, potentially leading to deconjugation.
Quantitative Comparison of Linker Performance
The selection of a conjugation strategy should be based on a thorough evaluation of key performance indicators. The following table summarizes a comparison between bromoacetamide and maleimide linkers for antibody conjugation.
| Performance Metric | Bromoacetamide-PEG Linker | Maleimide-PEG Linker | Data Source(s) |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 | [1] |
| Reaction Speed | Moderate | Fast | [1] |
| Linkage Stability | High (stable thioether bond) | Variable (Thiosuccinimide bond susceptible to retro-Michael reaction and hydrolysis) | [2][3][4][5] |
| Specificity | High for thiols | High for thiols | [] |
| Boc Deprotection | Required if terminal amine is to be used; typically with strong acid (e.g., TFA), which may affect antibody integrity | Not applicable | [7][8][9] |
| Conjugation Efficiency | Generally high, dependent on reaction conditions | High, but can be influenced by hydrolysis of the maleimide group | [4] |
| Serum Stability | Generally high due to stable thioether linkage | Can be variable; N-aryl maleimides show improved stability over N-alkyl maleimides | [2][4][5] |
Experimental Protocols
Detailed methodologies for the conjugation and characterization of labeled antibodies are crucial for reproducibility and accurate assessment.
Protocol for Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody with available cysteine residues. This may involve the reduction of native disulfide bonds or the use of an antibody with engineered cysteine residues.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction
-
Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.5)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Trifluoroacetic acid (TFA) for optional Boc deprotection
Procedure:
-
Antibody Preparation: If targeting native disulfide bonds, partially reduce the antibody by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[10] Immediately purify the reduced antibody using a desalting column to remove excess TCEP.
-
Conjugation Reaction: Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10 mM. Add a 5 to 20-fold molar excess of the linker to the reduced antibody solution. Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction should be performed at a pH of 8.0-9.0 for optimal bromoacetamide reactivity.[1]
-
Quenching: Add a 100-fold molar excess of N-acetyl-L-cysteine to quench any unreacted bromoacetamide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the antibody-PEG conjugate using SEC to remove excess linker and quenching reagent.[]
-
(Optional) Boc Deprotection: If the terminal amine of the PEG linker is to be used, the Boc group must be removed. This typically requires treatment with a strong acid like TFA (e.g., 20-50% TFA in dichloromethane).[7][9] Caution: This step may compromise the integrity of the antibody and should be carefully optimized and evaluated for its impact on antibody structure and function.
Characterization Assays
A. SDS-PAGE Analysis:
-
Purpose: To confirm conjugation and assess the purity of the labeled antibody.
-
Method: Run non-reducing and reducing SDS-PAGE gels of the unlabeled antibody, the purified conjugate, and molecular weight markers. Under non-reducing conditions, an increase in the molecular weight of the antibody bands corresponding to the attached PEG linkers should be observed. Under reducing conditions, the heavy and light chains will separate, and the chains with attached linkers will show a mass shift.
B. Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the aggregation and fragmentation of the antibody after labeling.
-
Method: Inject the purified conjugate onto an SEC-HPLC column. Compare the chromatogram to that of the unlabeled antibody. The main peak for the conjugate should have a similar retention time to the unlabeled antibody, with minimal high molecular weight species (aggregates) or low molecular weight species (fragments).
C. Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the conjugate and calculate the PEG-to-antibody ratio (PAR).
-
Method: Analyze the intact conjugate and, if necessary, the reduced heavy and light chains using LC-MS. The mass difference between the labeled and unlabeled species will confirm the number of PEG linkers attached.
D. Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To separate antibody species with different numbers of attached PEG linkers.
-
Method: HIC separates molecules based on their hydrophobicity. Since PEG is hydrophilic, the retention time of the antibody on a HIC column will decrease with an increasing number of attached PEG molecules.
E. Binding Affinity Assay (ELISA):
-
Purpose: To determine if the conjugation process has affected the antibody's ability to bind to its target antigen.
-
Method: Perform a direct or competitive ELISA to measure the binding affinity (e.g., KD) of the labeled antibody to its target antigen and compare it to the unlabeled antibody.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
Caption: General Workflow for Antibody Labeling and Characterization.
Caption: Comparison of Cysteine Conjugation Mechanisms.
Caption: Decision Tree for Linker Selection.
Conclusion
The characterization of antibodies labeled with this compound requires a systematic approach to ensure the quality, stability, and functionality of the conjugate. While maleimide-based linkers offer the advantage of rapid reaction kinetics at neutral pH, the resulting thiosuccinimide bond can be labile. Bromoacetamide linkers form a highly stable thioether bond, which can be advantageous for applications requiring long-term stability in vivo. However, the optimal reaction conditions are at a slightly alkaline pH, and the presence of a Boc protecting group may necessitate a deprotection step under harsh acidic conditions if the terminal amine is required for further modification. This can potentially impact the integrity of the antibody.
The choice between these and other conjugation chemistries should be guided by the specific requirements of the application, including the desired stability of the final product and the tolerance of the antibody to different reaction conditions. The experimental protocols and characterization methods outlined in this guide provide a framework for a comprehensive and objective comparison to inform this critical decision in the development of antibody-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
Assessing the biological activity of proteins after conjugation with Bromoacetamido-PEG8-Boc
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their in vivo performance. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic profile, stability, and solubility while reducing its immunogenicity. However, the conjugation process itself can impact the protein's biological activity. This guide provides an objective comparison of protein conjugation using Bromoacetamido-PEG8-Boc, assessing its impact on biological function against other common alternatives and providing supporting experimental frameworks.
The choice of linker chemistry is a critical determinant of the stability and, consequently, the retained bioactivity of a conjugated protein. This compound offers a specific approach for conjugating molecules to proteins via thiol groups on cysteine residues, forming a stable thioether bond. This guide will delve into the quantitative effects of this conjugation on protein activity, provide detailed experimental protocols for assessment, and visualize key workflows and biological pathways.
Performance Comparison: Linker Chemistry and its Impact on Protein Activity
The stability of the bond between a PEG linker and a protein is crucial for maintaining the conjugate's integrity in a biological environment. The bromoacetamide group reacts with free thiols (sulfhydryl groups) on cysteine residues to form a highly stable thioether linkage. This bond is significantly more resistant to cleavage compared to the thiosuccinimide ether bond formed by the more commonly used maleimide-based linkers, which can be susceptible to retro-Michael reactions in the presence of endogenous thiols like albumin. This enhanced stability can lead to a longer circulation half-life and more sustained biological activity of the conjugated protein.[1][2][3]
While specific quantitative data for this compound is often proprietary and protein-dependent, we can infer its performance based on studies comparing bromoacetamide and maleimide linker chemistries in antibody-drug conjugates (ADCs). These studies consistently highlight the superior stability of the bromoacetamide linkage.
| Linker Chemistry | Bond Type | Stability in Human Plasma | Key Considerations | Impact on Bioactivity |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond, less susceptible to exchange reactions with endogenous thiols.[1][2] | Generally leads to high retention of bioactivity due to stable conjugation, minimizing premature payload release or de-PEGylation. Steric hindrance from the PEG chain remains a factor. |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo de-conjugation, leading to loss of the PEG chain or payload. Stability can be enhanced by hydrolysis of the succinimide ring.[1] | Potential for loss of activity over time due to linker instability. The initial conjugation may preserve activity, but in vivo efficacy can be compromised. |
| NHS Ester | Amide | High (Generally stable) | Reacts with primary amines (e.g., lysine residues). Can lead to a heterogeneous mixture of conjugated species as proteins often have multiple lysine residues on their surface. | The impact on activity is highly dependent on the location of the modified lysine residues. Modification of lysines in or near the active site can significantly reduce bioactivity. |
| Aldehyde | Amine (via reductive amination) | High (Generally stable) | Reacts with N-terminal amines or the epsilon-amino group of lysine residues. Can offer more controlled conjugation than NHS esters under specific conditions. | Similar to NHS esters, the effect on bioactivity is site-dependent. N-terminal modification is often preferred to minimize disruption of the protein's functional domains. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the biological activity of proteins after conjugation with this compound.
Protocol 1: Site-Specific Protein Conjugation with this compound
This protocol outlines the steps for conjugating a protein with a free cysteine residue to this compound.
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M N-acetyl-L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours to reduce the disulfide bond.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
Add the this compound stock solution to the protein solution at a 5-20 fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unconjugated protein and excess reagents using SEC or IEX. The choice of chromatography will depend on the physicochemical properties of the protein.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the conjugated protein.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE (the PEGylated protein will migrate slower) and mass spectrometry.
-
Assess the purity of the conjugate using analytical SEC-HPLC.
-
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This assay is suitable for assessing the bioactivity of PEGylated growth factors or cytokines that induce cell proliferation.
Materials:
-
Target cell line responsive to the protein of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Serum-free cell culture medium
-
Unconjugated protein (positive control)
-
PEGylated protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium with 10% FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
After 24 hours, aspirate the medium and wash the cells with serum-free medium.
-
Prepare serial dilutions of the unconjugated and PEGylated protein in serum-free medium.
-
Add 100 µL of the protein dilutions to the respective wells. Include wells with serum-free medium only as a negative control.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log of the protein concentration and determine the EC50 (half-maximal effective concentration) for both the unconjugated and PEGylated protein. A rightward shift in the dose-response curve for the PEGylated protein indicates a decrease in in vitro bioactivity.
-
Protocol 3: ELISA-Based Receptor Binding Assay
This protocol can be used to assess the ability of a PEGylated protein to bind to its target receptor.
Materials:
-
Recombinant receptor protein
-
Coating Buffer: 0.1 M sodium bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Unconjugated protein (competitor)
-
Biotinylated unconjugated protein (detection agent)
-
PEGylated protein (competitor)
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution: 2 M H2SO4
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of the recombinant receptor protein (1-5 µg/mL in Coating Buffer).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the unconjugated protein and the PEGylated protein in Blocking Buffer.
-
In a separate plate, pre-incubate the protein dilutions with a fixed concentration of biotinylated unconjugated protein for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixtures to the receptor-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 (half-maximal inhibitory concentration) for both the unconjugated and PEGylated protein. An increase in the IC50 for the PEGylated protein indicates reduced binding affinity.
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes.
References
The Strategic Advantage of Bromoacetamido-PEG8-Boc in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate. Bromoacetamido-PEG8-Boc has emerged as a versatile and advantageous tool in the drug discovery toolbox, particularly for the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data and detailed protocols.
Unpacking the Components: A Three-Part Advantage
The utility of this compound lies in the synergistic function of its three key components: the bromoacetamido group, the eight-unit polyethylene glycol (PEG8) spacer, and the tert-butyloxycarbonyl (Boc) protecting group.
-
Bromoacetamido Group for Stable Conjugation: The bromoacetamido moiety serves as a highly efficient reactive group for covalent modification of cysteine residues on proteins. It reacts with the thiol group of cysteine via a nucleophilic substitution reaction to form a stable thioether bond. This linkage is notably more resistant to hydrolysis and retro-Michael addition compared to the thiosuccinimide bond formed by maleimide-based linkers, a common alternative.[][2]
-
PEG8 Spacer for Enhanced Pharmacokinetics: The hydrophilic PEG8 linker offers several benefits. PEGylation is a well-established strategy to improve the solubility and stability of bioconjugates.[3][4] The PEG8 length, specifically, has been shown to be in an optimal range for improving the pharmacokinetic properties of ADCs, leading to a longer plasma half-life and potentially greater accumulation in tumor tissue.[5][6] This is achieved by increasing the hydrodynamic radius of the conjugate, which reduces renal clearance.[3]
-
Boc Protecting Group for Controlled Synthesis: The Boc group is a widely used protecting group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[7] It temporarily shields an amino group from unwanted reactions, allowing for controlled, stepwise synthesis of complex molecules.[7][8] The Boc group can be easily removed under mild acidic conditions, which are generally compatible with sensitive biological molecules.[7][9]
Performance Comparison: Bromoacetamide vs. Alternatives
The selection of a conjugation chemistry is a critical step in the design of bioconjugates. The following tables summarize the performance of bromoacetamide in comparison to other commonly used cysteine-reactive functionalities.
Table 1: Comparison of Cysteine-Reactive Chemistries
| Feature | Bromoacetamide | Maleimide | Iodoacetamide |
| Bond Type | Thioether | Thiosuccinimide | Thioether |
| Bond Stability | High (irreversible)[] | Moderate (prone to retro-Michael addition and hydrolysis)[10][11] | High (irreversible)[] |
| Reaction Rate | Slower than maleimide[12] | Fast[12][13] | Slowest[13] |
| pH Dependence | Optimal at pH > 7.5[12] | Optimal at pH 6.5-7.5[14] | Broad pH range |
| Selectivity | High for thiols | High for thiols | Can react with other nucleophiles |
Table 2: Impact of PEG8 Linker on ADC Properties (Representative Data)
| Property | No PEG Linker | PEG8 Linker |
| Plasma Half-life | Shorter | Longer[3][5] |
| In Vitro Cytotoxicity | Higher | May be slightly lower[15] |
| In Vivo Efficacy | Lower | Higher[5][15] |
| Aggregation Propensity | Higher | Lower[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key steps in the utilization of this compound.
Protocol 1: Protein Conjugation with this compound
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.5-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
Protocol 2: Boc Deprotection
-
Acidic Treatment: To the purified conjugate, add a solution of trifluoroacetic acid (TFA) in a suitable solvent, such as dichloromethane (DCM). A common condition is 50% TFA in DCM.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Neutralization: Neutralize the reaction mixture with a base, such as diisopropylethylamine (DIEA), to quench the deprotection reaction.[4]
-
Purification: Purify the deprotected conjugate using SEC or dialysis to remove the TFA and other small molecules.
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation: Incubate the purified bioconjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[10][14]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).[10]
-
Analysis: Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Calculate the half-life of the conjugate in plasma.
Visualizing the Process and Pathways
Diagrams can provide a clear and concise understanding of complex processes. The following Graphviz diagrams illustrate key aspects of using this compound.
Caption: Comparison of Bromoacetamide and Maleimide conjugation with cysteine.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC synthesized using a bromoacetamide linker.
Conclusion
This compound offers a compelling combination of features for the development of robust and effective bioconjugates. The formation of a stable thioether bond, coupled with the pharmacokinetic benefits of a PEG8 linker and the synthetic control afforded by the Boc protecting group, makes it a superior choice for many drug discovery applications. While alternatives like maleimides offer faster reaction kinetics, the enhanced stability of the bromoacetamide linkage often translates to improved in vivo performance and a wider therapeutic window. The selection of the optimal linker and conjugation strategy will always be context-dependent, but the evidence strongly supports the significant advantages of this compound in the rational design of next-generation protein therapeutics.
References
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many TPD strategies lies the bifunctional linker, a critical component that orchestrates the proximity-induced degradation of a target protein. This guide provides an objective comparison of bifunctional linkers used in various TPD approaches, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.
Introduction to Bifunctional Linkers and Targeted Protein Degradation
Bifunctional degraders are chimeric molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits a cellular degradation machinery component, such as an E3 ubiquitin ligase or a lysosomal trafficking receptor.[1][2] This induced proximity triggers the cell's natural disposal systems to recognize and eliminate the target protein.[3] The linker itself is not just a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the degrader molecule.[1][]
The most well-established TPD technology utilizing bifunctional linkers is the Proteolysis Targeting Chimera (PROTAC).[5] PROTACs hijack the ubiquitin-proteasome system (UPS) to degrade target proteins.[3] More recent innovations have expanded the TPD landscape to include lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTACs), which utilize the lysosomal degradation pathway.[2][3][6]
The Ubiquitin-Proteasome System: The Workhorse of PROTACs
The ubiquitin-proteasome system is the primary cellular machinery co-opted by PROTACs. This intricate pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a substrate protein, marking it for degradation by the 26S proteasome. PROTACs effectively bring an E3 ligase into close proximity with a target protein, facilitating its ubiquitination and subsequent destruction.
Comparative Analysis of PROTAC Linkers
The linker in a PROTAC is a key determinant of its degradation efficiency, often quantified by the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).[7] The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[][5]
Impact of Linker Length
Systematic studies have demonstrated that an optimal linker length is crucial for potent protein degradation. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are inaccessible.[7][8]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | E3 Ligase | Cell Line | Reference |
| ERα | Alkyl Chain | 9 | >10 µM | ~50 | VHL | MCF7 | [8][9] |
| ERα | Alkyl Chain | 12 | ~5 µM | ~75 | VHL | MCF7 | [8][9] |
| ERα | Alkyl Chain | 16 | ~1 µM | ~95 | VHL | MCF7 | [8][9] |
| ERα | Alkyl Chain | 19 | ~5 µM | ~70 | VHL | MCF7 | [8][9] |
| ERα | Alkyl Chain | 21 | >10 µM | ~60 | VHL | MCF7 | [8][9] |
| TBK1 | PEG/Alkyl | < 12 | No Degradation | - | CRBN | - | [5][9] |
| TBK1 | PEG/Alkyl | 21 | 3 nM | 96 | CRBN | - | [5][9] |
| TBK1 | PEG/Alkyl | 29 | 292 nM | 76 | CRBN | - | [5][9] |
| HDAC3 | Benzamide-based | - | 0.44 µM | 77 | VHL | HCT116 | [10] |
| HDAC1 | Benzamide-based | - | 0.91 µM | >50 | VHL | HCT116 | [10] |
Table 1: Comparative Efficacy of PROTACs with Different Linker Lengths.
Impact of Linker Composition
The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[] Commonly used linker motifs include polyethylene glycol (PEG) and alkyl chains. While flexible linkers can be advantageous in facilitating ternary complex formation, more rigid linkers, such as those containing cyclic structures, can improve solubility and conformational stability.[][5] For instance, the replacement of an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity, suggesting that the atomic composition can have significant effects.[5]
Beyond PROTACs: Linkers in Other TPD Modalities
While PROTACs are the most studied, other TPD technologies also rely on bifunctional linkers to mediate protein degradation.
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-associated proteins by hijacking the lysosomal degradation pathway.[11] They consist of a target-binding moiety (often an antibody or a small molecule) linked to a ligand that binds to a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).[11] This engagement leads to the formation of a ternary complex, internalization via endocytosis, and subsequent degradation of the target protein in the lysosome.[11]
Autophagy-Targeting Chimeras (AUTACs) and ATTECs
AUTACs and Autophagy-Tethering Compounds (ATTECs) are emerging technologies that harness the autophagy-lysosome pathway for the degradation of cytosolic proteins and other cellular components.[3][6] AUTACs are bifunctional molecules that contain a target-binding ligand and an autophagy-targeting ligand, often a guanine derivative that mimics a post-translational modification recognized by autophagy receptors like p62.[12] This leads to the engulfment of the target protein by autophagosomes and subsequent fusion with lysosomes for degradation.[12] ATTECs, on the other hand, can act as molecular glues that directly link the target to autophagy machinery components like LC3.[6]
Experimental Protocols for Evaluating Bifunctional Linkers
Accurate and reproducible experimental data are essential for the rational design and evaluation of bifunctional linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following treatment with a degrader.[13][14]
Materials:
-
Cell line expressing the protein of interest
-
Bifunctional degrader stock solution (in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat cells with a concentration range of the degrader for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer on ice.[13][14]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a standard protein assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection and Analysis: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[14]
Ternary Complex Formation Assays
Studying the formation of the ternary complex is crucial for understanding the mechanism of action of a bifunctional degrader. Several biophysical techniques can be employed for this purpose.[15]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[16] It is considered a gold-standard method for characterizing ternary complex formation and cooperativity.[16]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure changes in the refractive index at a sensor surface upon molecular binding, providing real-time kinetic data (association and dissociation rates) and affinity constants.[15]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA: These are proximity-based assays that measure the interaction between two molecules tagged with a donor and an acceptor fluorophore.[17][18] When the molecules are in close proximity, energy transfer occurs, generating a detectable signal that is proportional to the extent of ternary complex formation.[17][18]
NanoBRET™ Assay: This is a cell-based proximity assay that measures the interaction between a target protein fused to NanoLuc® luciferase and a fluorescently labeled E3 ligase ligand or vice versa.[16] An increase in the BRET signal upon addition of the degrader indicates ternary complex formation within living cells.[16]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions. It can be adapted to confirm the formation of the ternary complex induced by a bifunctional degrader.[19][20]
Procedure Outline:
-
Treat cells with the bifunctional degrader or vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein interactions.
-
Incubate the cell lysate with an antibody specific to the target protein or the E3 ligase.
-
Use protein A/G-coupled beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[19][20]
Conclusion
The bifunctional linker is a pivotal component in the design of effective targeted protein degraders. Its length, composition, and geometry are critical parameters that must be empirically optimized for each target and degradation machinery pair. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of bifunctional linkers, ultimately accelerating the development of novel protein-degrading therapeutics. As our understanding of the structural and dynamic nature of ternary complexes deepens, we can anticipate the emergence of more sophisticated and rationally designed linkers that will further expand the potential of targeted protein degradation.
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. symeres.com [symeres.com]
- 3. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LYTAC Building Blocks | Degrader Building Blocks | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG8-Boc: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Bromoacetamido-PEG8-Boc is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, aligning with best practices and regulatory guidelines.
Immediate Safety and Handling Precautions
This compound should be handled with care, recognizing the potential hazards associated with its components. The bromoacetamide functional group is known to be toxic and corrosive.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, immediately alert personnel in the vicinity. Small spills can be absorbed with an inert material, which should then be placed in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material incidents.
Logistical and Operational Disposal Plan
The proper disposal of this compound is governed by regulations for hazardous chemical waste. The overarching principle is to dispose of the material through an approved waste disposal plant.[1][2][4] This involves a multi-step process that begins in the laboratory and ends with collection by a licensed hazardous waste contractor.
Quantitative Data Summary
For clarity and easy reference, the key quantitative data related to the disposal and handling of this compound and its components are summarized in the table below.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1][2][4] |
| Waste Container Labeling | "Hazardous Waste," chemical name, and associated hazards | [5][6] |
| Waste Segregation | Do not mix with non-hazardous waste or other incompatible chemical waste | [5] |
| Spill Cleanup | Absorb with inert material and place in a sealed container for disposal | [2][3] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the disposal of this compound from the laboratory setting.
1. Waste Identification and Segregation:
- This compound waste, including any contaminated materials (e.g., pipette tips, absorbent paper), must be classified as hazardous chemical waste.
- This waste stream must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent accidental reactions.[5]
2. Waste Collection and Containerization:
- Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
- The container must be kept securely closed except when adding waste.
- Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[5][6]
3. Temporary Storage in the Laboratory:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from sources of ignition and incompatible materials.[5]
- Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
4. Scheduling Waste Pickup:
- Once the waste container is full or has reached the designated storage time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
- The EHS office will coordinate with a licensed hazardous waste disposal vendor for proper transportation and final disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[7][8][9]
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 5. usbioclean.com [usbioclean.com]
- 6. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 7. osha.gov [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. osha.gov [osha.gov]
Personal protective equipment for handling Bromoacetamido-PEG8-Boc
Essential Safety and Handling Guide for Bromoacetamido-PEG8-Boc
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like this compound are paramount for ensuring laboratory safety and environmental compliance. This guide provides immediate, essential information and step-by-step procedures for the safe operational use and disposal of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C25H48BrNO11 | [1] |
| Molecular Weight | 618.55 | [1] |
| Appearance | Assumed to be a white powder or solid. | Based on similar compounds like 2-Bromoacetamide.[2] |
| Target | PROTAC Linkers | [1][3] |
| Storage | Store at -20°C for short term (1 month) and -80°C for long term (6 months). | [3] |
| Hazards | Based on related bromo-acetamide compounds, it is expected to be toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. It is also suspected of causing cancer. | [2][4][5] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately upon contamination.[6][7] |
| Eye/Face Protection | Use chemical safety goggles with side-shields or a face shield to protect against splashes.[6][7] |
| Skin and Body Protection | Wear a lab coat. Consider additional protective clothing, such as a "bunny suit" coverall for head-to-toe protection, to prevent skin exposure. Gowns should be disposable, close in the back, and have tight-fitting cuffs.[6][8] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6] If a fume hood is not feasible, a respirator is required.[7] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials (e.g., inert absorbent material) accessible.[6]
2. Handling:
-
Conduct all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
Keep the container tightly closed when not in use.[4]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Contain the spill using an inert absorbent material.[6]
-
Collect the spilled material and absorbent into a designated, sealed container for hazardous waste.[6]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[2]
-
Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.[2]
4. First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing and rinse the skin with water.[4][5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
If inhaled: Move to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4][5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Disposal Plan
The disposal of this compound and its contaminated waste must comply with all local, state, and federal regulations for hazardous materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated items like weighing paper and gloves, in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[6]
2. Storage of Waste:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved hazardous waste disposal program.[2]
-
Do not dispose of this chemical in standard laboratory trash or down the drain.[6]
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
